molecular formula C24H26ClFN4O B15617886 Sertindole-d4

Sertindole-d4

Cat. No.: B15617886
M. Wt: 445.0 g/mol
InChI Key: GZKLJWGUPQBVJQ-RYIWKTDQSA-N
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Description

Sertindole-d4 is a useful research compound. Its molecular formula is C24H26ClFN4O and its molecular weight is 445.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H26ClFN4O

Molecular Weight

445.0 g/mol

IUPAC Name

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one

InChI

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i13D2,14D2

InChI Key

GZKLJWGUPQBVJQ-RYIWKTDQSA-N

Origin of Product

United States

Foundational & Exploratory

Sertindole-d4: A Technical Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sertindole-d4, a deuterated analog of the atypical antipsychotic Sertindole. Its primary application in research is as an internal standard for the accurate quantification of Sertindole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document details its chemical properties, outlines a typical experimental protocol for its use, and presents relevant quantitative data in a structured format.

Core Concepts: The Role of a Deuterated Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and precise results.[1] It is a version of the analyte (Sertindole) where one or more hydrogen atoms have been replaced with deuterium, a heavier, stable isotope of hydrogen. Since this compound is chemically identical to Sertindole, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to its higher mass, it can be distinguished from the non-labeled Sertindole by the mass spectrometer. By adding a known amount of this compound to every sample, calibrator, and quality control sample, it serves as a reference to correct for variations in sample extraction, matrix effects, and instrument response.

This compound: Chemical and Physical Properties

This compound is a synthetic compound and its key properties are summarized in the table below.

PropertyValue
Chemical Name 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone
Molecular Formula C₂₄H₂₂D₄ClFN₄O
Molecular Weight 444.97 g/mol
CAS Number 1794737-42-0
Appearance Solid
Purity Typically >98%
Isotopic Purity Typically >99% deuterated forms (d₁-d₄)
Storage 4°C, sealed, away from moisture and light

Data sourced from various chemical suppliers.

Primary Use in Research: Bioanalytical Quantification

The predominant use of this compound is as an internal standard in validated bioanalytical methods for the quantification of Sertindole in biological samples such as plasma, serum, and whole blood. These methods are essential for:

  • Therapeutic Drug Monitoring (TDM): Ensuring that Sertindole concentrations in patients are within the therapeutic range to optimize efficacy and minimize adverse effects.

  • Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Sertindole in preclinical and clinical drug development.

  • Bioequivalence (BE) Studies: Comparing the bioavailability of a generic drug product to the brand-name drug.

Experimental Protocol: Quantification of Sertindole in Human Plasma using LC-MS/MS

This section outlines a detailed methodology for a typical LC-MS/MS experiment for the quantification of Sertindole in human plasma, utilizing this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Sertindole Stock Solution (1 mg/mL): Accurately weigh and dissolve Sertindole in methanol (B129727).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Sertindole Working Solutions: Prepare a series of working solutions by serially diluting the Sertindole stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration (e.g., 100 ng/mL).

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the Sertindole working solutions to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, 750 ng/mL).

Sample Preparation (Solid-Phase Extraction - SPE)
  • Aliquoting: To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution.

  • Protein Precipitation (Optional but Recommended): Add 200 µL of acetonitrile, vortex, and centrifuge to precipitate proteins. Transfer the supernatant for SPE.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute Sertindole and this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters.

ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Sertindole: m/z 441.2 → 188.1This compound: m/z 445.2 → 192.1
Source Temperature 400 - 500 °C
Ion Spray Voltage 4500 - 5500 V

Note: These parameters should be optimized for the specific instrument and laboratory conditions.

Data Analysis
  • Integrate the peak areas for both Sertindole and this compound for all samples.

  • Calculate the peak area ratio of Sertindole to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Sertindole in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Workflows

The use of this compound does not directly involve biological signaling pathways; rather, it is a critical component of an analytical workflow. The following diagram illustrates the typical bioanalytical workflow for the quantification of Sertindole using this compound as an internal standard.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (Calibrator, QC, or Unknown) add_is Spike with This compound (IS) plasma_sample->add_is spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) add_is->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_separation LC Separation (C18 Column) evap_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Sertindole / this compound) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Sertindole Concentration calibration_curve->quantification

Bioanalytical workflow for Sertindole quantification.

Logical Relationship: Analyte vs. Internal Standard

The fundamental principle of using a deuterated internal standard relies on the consistent analytical behavior of the analyte and the internal standard. The following diagram illustrates this relationship.

is_principle cluster_analyte Analyte (Sertindole) cluster_is Internal Standard (this compound) cluster_result Result analyte_sample_prep Variable Recovery during Sample Prep analyte_lc Consistent LC Retention Time analyte_ms Variable Ionization (Matrix Effects) analyte_peak Variable Peak Area ratio Consistent Peak Area Ratio analyte_peak->ratio is_sample_prep Variable Recovery (Tracks Analyte) is_lc Consistent LC Retention Time is_ms Variable Ionization (Tracks Analyte) is_peak Variable Peak Area is_peak->ratio quant Accurate Quantification ratio->quant

Principle of internal standard correction.

References

Sertindole-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to Sertindole-d4. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.

Chemical Structure and Properties

This compound is the deuterated analog of Sertindole (B1681639), an atypical antipsychotic medication. The incorporation of four deuterium (B1214612) atoms into the ethylamine (B1201723) side chain makes it a suitable internal standard for quantitative bioanalytical assays of Sertindole.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone[1]
CAS Number 1794737-42-0[1][2]
Molecular Formula C₂₄H₂₂D₄ClFN₄O[1][2]
Molecular Weight 444.97 g/mol [1][2]
Appearance White to off-white solid[3]
Purity >98%[3]
Solubility Soluble in DMSO and Methanol (B129727)[3]
Storage Store at -20°C for short-term and -80°C for long-term[3]

Synthesis and Purification

The synthesis of this compound follows a similar pathway to that of unlabeled Sertindole, with the introduction of deuterium atoms at a specific step. The general synthesis of Sertindole involves a multi-step process, and a plausible route for the introduction of the deuterium label is during the N-alkylation step.

Proposed Synthetic Pathway

A likely synthetic route for this compound involves the reaction of 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole with a deuterated form of 1-(2-chloroethyl)imidazolidin-2-one (B120422).

DOT Script for Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 5-chloro-1-(4-fluorophenyl)-3- (piperidin-4-yl)-1H-indole C Base (e.g., K2CO3) Solvent (e.g., MIBK) Reflux A->C B 1-(2-chloroethyl-d4)- imidazolidin-2-one B->C D This compound C->D N-alkylation

Caption: Proposed synthetic scheme for this compound.

Experimental Protocol: Synthesis of Sertindole

The following is a general experimental protocol for the synthesis of unlabeled Sertindole, which can be adapted for the synthesis of this compound by using the appropriate deuterated starting material.[4]

Step 1: Synthesis of 5-chloro-1-(4-fluorophenyl)-1H-indole

  • A mixture of 5-chloroindole, 4-fluorobromobenzene, potassium carbonate, and a copper catalyst in a suitable solvent (e.g., DMF) is heated under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization.

Step 2: Synthesis of 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

  • The product from Step 1 is reacted with 4-piperidone (B1582916) hydrochloride monohydrate in the presence of an acid catalyst (e.g., acetic acid and trifluoroacetic acid) at elevated temperature.

  • The product is isolated and purified.

Step 3: Reduction to 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole

  • The tetrahydropyridine (B1245486) derivative from Step 2 is reduced using a catalyst such as platinum oxide (PtO₂) under a hydrogen atmosphere.

  • The catalyst is filtered off, and the product is isolated from the filtrate.

Step 4: N-alkylation to form Sertindole

  • The product from Step 3 is reacted with 1-(2-chloroethyl)imidazolidin-2-one in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a solvent like methyl isobutyl ketone (MIBK) under reflux.[4][5]

  • For the synthesis of This compound , 1-(2-chloroethyl-d4)imidazolidin-2-one would be used in this step.

  • The final product, Sertindole (or this compound), is isolated and purified by crystallization or column chromatography.

Purification and Characterization

Purification of this compound is typically achieved through recrystallization or column chromatography. The identity and purity of the synthesized compound are confirmed using various analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation of deuterium incorporation.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of isotopic enrichment.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.

Mechanism of Action and Signaling Pathway

Sertindole is an atypical antipsychotic that exhibits its therapeutic effects through a combination of antagonist activities at dopamine (B1211576) and serotonin (B10506) receptors.[6] As this compound is chemically identical to Sertindole, apart from the isotopic labeling, it is expected to have the same pharmacological properties. The primary mechanism of action involves the blockade of dopamine D2 and serotonin 5-HT2A receptors.[6][7][8]

The antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions.[6] The simultaneous blockade of 5-HT2A receptors is thought to contribute to the atypical profile of Sertindole, leading to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[7] This dual-receptor antagonism is believed to modulate the release of dopamine in different brain regions, contributing to the overall therapeutic effect.[9]

DOT Script for Sertindole's Mechanism of Action

G cluster_sertindole Sertindole cluster_receptors Receptors cluster_pathways Neuronal Pathways cluster_effects Therapeutic & Side Effects Sertindole Sertindole D2 Dopamine D2 Receptor Sertindole->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Sertindole->HT2A Antagonism Meso Mesolimbic Pathway D2->Meso Nigro Nigrostriatal Pathway D2->Nigro HT2A->Nigro Modulation of Dopamine Release Therapeutic Antipsychotic Effect (↓ Positive Symptoms) Meso->Therapeutic SideEffects Reduced Extrapyramidal Side Effects Nigro->SideEffects

Caption: Sertindole's dual antagonism of D2 and 5-HT2A receptors.

Analytical Methodology

This compound is primarily used as an internal standard in the quantitative analysis of Sertindole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

A common method for extracting Sertindole and this compound from biological samples like plasma or whole blood is solid-phase extraction (SPE) or protein precipitation.[10]

Experimental Protocol: Protein Precipitation

  • To 100 µL of the biological sample, add 200 µL of a precipitation solvent (e.g., a mixture of methanol and acetonitrile).

  • Add a known amount of this compound solution (internal standard).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[10]

LC-MS/MS Analysis

The separation and quantification of Sertindole and this compound are typically performed using a reversed-phase HPLC column coupled with a triple quadrupole mass spectrometer.

Table 3: Typical LC-MS/MS Parameters for Sertindole Analysis

ParameterTypical ValueReference
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 2.5 µm)[11]
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium acetate[10][11]
Mobile Phase B Acetonitrile or Methanol[10][11]
Flow Rate 0.4 mL/min[11]
Injection Volume 5-10 µL[10][11]
Ionization Mode Electrospray Ionization (ESI), Positive[11]
MRM Transitions Sertindole: Precursor ion → Product ion(s)this compound: Precursor ion → Product ion(s)[10]
Detector Triple Quadrupole Mass Spectrometer[11]

Note: Specific MRM (Multiple Reaction Monitoring) transitions for Sertindole and this compound need to be optimized on the specific mass spectrometer being used.

DOT Script for Analytical Workflow

G A Biological Sample (e.g., Plasma) B Add this compound (Internal Standard) A->B C Protein Precipitation (e.g., Acetonitrile/Methanol) B->C D Centrifugation C->D E Supernatant Collection D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G H Quantification G->H

Caption: General workflow for the bioanalysis of Sertindole.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the response of the method is directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[12]

Conclusion

This compound is an essential tool for the accurate quantification of Sertindole in preclinical and clinical studies. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its mechanism of action, and detailed analytical methodologies. The provided information is intended to support researchers in their efforts to develop and validate robust analytical methods for Sertindole, ultimately contributing to a better understanding of its pharmacokinetics and therapeutic effects.

References

Sertindole vs. Sertindole-d4 for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of Sertindole and its deuterated analog, Sertindole-d4, for use in mass spectrometry-based quantitative analysis. The inclusion of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. This compound serves as the gold standard internal standard for Sertindole analysis due to its nearly identical physicochemical properties, which ensures it effectively compensates for variability during sample preparation and analysis.

Core Principles of Deuterated Internal Standards

In liquid chromatography-mass spectrometry (LC-MS), a deuterated internal standard is an isotopic analog of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in an increase in the molecular weight and, consequently, a different mass-to-charge ratio (m/z) that is distinguishable by the mass spectrometer. Because the chemical and physical properties of this compound are virtually identical to those of Sertindole, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects. This allows for reliable correction of any analyte loss during sample processing and variations in instrument response, leading to highly accurate and precise quantification.

Quantitative Data Comparison

The primary difference between Sertindole and this compound in a mass spectrometry workflow is their respective mass-to-charge ratios. The four deuterium atoms in this compound increase its molecular weight by approximately 4 Da. This mass difference is readily resolved by modern mass spectrometers.

CompoundChemical FormulaExact Mass (Da)[M+H]+ m/z
SertindoleC₂₄H₂₆ClFN₄O440.1755441.1828
This compoundC₂₄H₂₂D₄ClFN₄O444.2006445.2079

Note: The exact mass and m/z values are calculated based on the most abundant isotopes.

In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) is used to fragment the precursor ions into product ions. The fragmentation pattern of this compound is expected to be very similar to that of Sertindole. Key fragments will also exhibit a +4 Da mass shift if the deuterium atoms are retained on the fragmented portion of the molecule. This conservation of fragmentation behavior further strengthens its suitability as an internal standard.

Experimental Protocol: Quantitative Analysis of Sertindole in Human Plasma using LC-MS/MS

This section outlines a typical experimental workflow for the quantification of Sertindole in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, increasing to elute Sertindole, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Sertindole: Precursor Ion (Q1): 441.2 m/z -> Product Ion (Q3): [Specific fragment m/z].

    • This compound: Precursor Ion (Q1): 445.2 m/z -> Product Ion (Q3): [Corresponding specific fragment m/z + 4].

  • Collision Energy: Optimized for the specific MRM transitions.

  • Source Temperature: e.g., 500°C.

  • IonSpray Voltage: e.g., 5500 V.

Note: Specific MRM transitions and collision energies need to be empirically determined and optimized for the instrument in use.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

G Structural Difference and Mass Shift cluster_0 Sertindole cluster_1 This compound Sertindole Sertindole C₂₄H₂₆ClFN₄O [M+H]⁺ = 441.2 m/z Sertindole_d4 This compound C₂₄H₂₂D₄ClFN₄O [M+H]⁺ = 445.2 m/z Sertindole->Sertindole_d4 + 4 Deuterium Atoms (+4 Da mass shift)

Caption: Structural and mass difference between Sertindole and this compound.

G LC-MS/MS Workflow with Internal Standard cluster_ms Mass Spectrometer cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Addition of Internal Standard Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC_Separation LC Separation (Co-elution) Extraction->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

G Sertindole Fragmentation Pathway (Hypothetical) Sertindole Sertindole [M+H]⁺ m/z 441.2 Fragment1 Fragment A (e.g., m/z 250.1) Sertindole->Fragment1 Neutral Loss 1 Fragment2 Fragment B (e.g., m/z 191.1) Sertindole->Fragment2 Neutral Loss 2 Sertindole_d4 This compound [M+H]⁺ m/z 445.2 Fragment1_d4 Fragment A-d4 (e.g., m/z 254.1) Sertindole_d4->Fragment1_d4 Neutral Loss 1 Fragment2_d4 Fragment B-d4 (e.g., m/z 195.1) Sertindole_d4->Fragment2_d4 Neutral Loss 2

Caption: Comparison of hypothetical fragmentation pathways.

Commercial availability and suppliers of Sertindole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sertindole-d4, a deuterated analog of the atypical antipsychotic Sertindole (B1681639). This document details its commercial availability, provides a representative experimental protocol for its use as an internal standard in quantitative bioanalysis, and illustrates the key signaling pathways of its parent compound, Sertindole.

Commercial Availability and Suppliers of this compound

This compound is available from several commercial suppliers as a research chemical. It is primarily used as an internal standard in analytical methodologies, such as mass spectrometry, to ensure the accuracy and precision of the quantification of Sertindole in biological matrices.[1][2] While specific details like isotopic purity can be lot-dependent and are typically found on the Certificate of Analysis provided by the supplier, the following table summarizes key information from various vendors.[3][4][5]

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity
MedChemExpressHY-14543S1794737-42-0C₂₄H₂₂D₄ClFN₄O444.9798.64%
Santa Cruz Biotechnologysc-4796321794737-42-0C₂₄H₂₂D₄ClFN₄O444.97Not specified
PharmaffiliatesPA STI 0791601794737-42-0C₂₄H₂₂D₄ClFN₄O444.97Not specified

Experimental Protocols

The following is a representative, detailed methodology for the use of this compound as an internal standard for the quantitative analysis of Sertindole in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of antipsychotic drugs in biological matrices.[3][4][5]

Objective:

To accurately quantify the concentration of Sertindole in human plasma samples.

Materials and Reagents:
  • Sertindole (analyte) reference standard

  • This compound (internal standard)

  • Human plasma (blank, and for calibration curve and quality control samples)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

1. Preparation of Stock and Working Solutions:

  • Sertindole Stock Solution (1 mg/mL): Accurately weigh and dissolve Sertindole reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Sertindole stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples, calibration standards, and QCs at room temperature.

  • To 200 µL of each plasma sample, add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography Conditions:

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Sertindole from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • Sertindole: Q1/Q3 (e.g., m/z 441.2 -> 188.1)

      • This compound: Q1/Q3 (e.g., m/z 445.2 -> 192.1)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for both Sertindole and this compound for all samples.

  • Calculate the peak area ratio of Sertindole to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a linear regression model.

  • Determine the concentration of Sertindole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflow

Sertindole Signaling Pathways

Sertindole is an atypical antipsychotic that exerts its therapeutic effects through antagonism of several neurotransmitter receptors.[6][7][8] Its primary mechanism of action involves the blockade of dopamine (B1211576) D2, serotonin (B10506) 5-HT2A and 5-HT2C, and alpha-1 adrenergic receptors.[6][9][10][11][12]

Sertindole_Signaling_Pathways Sertindole Sertindole D2R Dopamine D2 Receptor Sertindole->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Sertindole->HT2AR Antagonism HT2CR Serotonin 5-HT2C Receptor Sertindole->HT2CR Antagonism A1AR Alpha-1 Adrenergic Receptor Sertindole->A1AR Antagonism Therapeutic_Effects Antipsychotic Effects (Reduction of positive and negative symptoms) D2R->Therapeutic_Effects HT2AR->Therapeutic_Effects HT2CR->Therapeutic_Effects Side_Effects Side Effects (e.g., orthostatic hypotension) A1AR->Side_Effects

Caption: Sertindole's multi-receptor antagonism.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard like this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Spike with This compound (IS) Plasma_Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evap_Recon Evaporation and Reconstitution SPE->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Peak_Integration Peak Integration (Analyte and IS) LC_MSMS->Peak_Integration Calc_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Calc_Ratio Calib_Curve Construct Calibration Curve Calc_Ratio->Calib_Curve Quantification Quantify Analyte Concentration Calib_Curve->Quantification

Caption: Bioanalytical workflow using an internal standard.

References

Sertindole-d4: A Technical Guide to Certificate of Analysis and Isotopic Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Sertindole-d4, a deuterated analog of the atypical antipsychotic Sertindole. Primarily used as an internal standard in quantitative bioanalytical assays, the precise characterization of its chemical and isotopic purity is paramount for ensuring accurate and reproducible results in pharmacokinetic and metabolic studies. This document details the typical data presented in a Certificate of Analysis (CoA), outlines the experimental methodologies for its verification, and illustrates key concepts through diagrams.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for this compound provides a batch-specific summary of its quality control testing. The following tables represent typical data found on a CoA, offering a clear structure for the comparison of key analytical parameters.

Table 1: General Properties

PropertySpecification
Chemical Name1-(2-(4-(5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl)piperidin-1-yl)ethyl)imidazolidin-2-one-d4
Molecular FormulaC₂₄H₂₂D₄ClFN₄O[1][2]
Molecular Weight444.97 g/mol [1][2]
CAS Number1794737-42-0[1][2]
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and Methanol[2]

Table 2: Quality Control Specifications

TestMethodSpecification
Chemical PurityHPLC/UPLC≥98%
Isotopic PurityMass Spectrometry≥99% Deuterium (B1214612) Incorporation
¹H NMRConforms to StructureConforms
Mass SpectrumESI-MSConforms to Structure
Elemental AnalysisCombustion AnalysisWithin ±0.4% of Theoretical Values

Table 3: Isotopic Distribution

The isotopic distribution is a critical parameter for a deuterated internal standard, ensuring minimal interference from unlabeled or partially labeled species.

IsotopologueMass (m/z) [M+H]⁺Relative Abundance (%)
d₀ (unlabeled)441.18<0.1
d₁442.18<0.5
d₂443.19<1.0
d₃444.19<2.0
d₄ (fully labeled)445.20>96.5

Note: The data presented in these tables are representative and may vary between different batches and suppliers. Always refer to the specific Certificate of Analysis provided with the product.

Experimental Protocols

The determination of chemical and isotopic purity of this compound relies on a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of the this compound sample by separating it from any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

Procedure:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL. A working solution is then prepared by diluting the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: A typical gradient might start at 70% A and 30% B, ramping to 100% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The chromatogram is analyzed to determine the area percent of the main this compound peak relative to the total area of all peaks. The chemical purity is reported as the percentage of the main peak area.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

Purpose: To determine the isotopic distribution and confirm the isotopic enrichment of this compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

  • Electrospray ionization (ESI) source

Reagents:

  • Methanol (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation: A dilute solution of this compound (approximately 1 µg/mL) is prepared in methanol with 0.1% formic acid.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI

    • Scan Mode: Full scan from m/z 100-1000

    • Capillary Voltage: 3.5 kV[3]

    • Gas Temperature: 350 °C[3]

    • Nebulizer Pressure: 50 psi[3]

  • Data Analysis: The mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺. The relative intensities of the ion signals for the d₀, d₁, d₂, d₃, and d₄ isotopologues are measured. The isotopic purity is calculated as the percentage of the d₄ isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound and the position of the deuterium labels.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent.

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms the location of the deuterium labels.

  • ¹³C NMR Acquisition: A carbon NMR spectrum can also be acquired to further confirm the carbon skeleton of the molecule.

  • Data Analysis: The chemical shifts, splitting patterns, and integrations of the observed signals in the ¹H NMR spectrum are compared with the expected spectrum for Sertindole to confirm the overall structure.

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the logical flow of the experimental process to determine the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sertindole_d4 This compound Sample Dissolution Dissolve in appropriate solvent Sertindole_d4->Dissolution HRMS High-Resolution Mass Spectrometry (HRMS) Dissolution->HRMS For Isotopic Abundance NMR Nuclear Magnetic Resonance (NMR) Dissolution->NMR For Structural Confirmation Isotopic_Distribution Determine Isotopic Distribution HRMS->Isotopic_Distribution Structural_Confirmation Confirm Deuterium Label Position NMR->Structural_Confirmation CoA Certificate of Analysis Isotopic_Distribution->CoA Structural_Confirmation->CoA

Caption: Workflow for this compound Isotopic Purity Analysis.

Sertindole Signaling Pathway

Sertindole exerts its antipsychotic effects through a complex interaction with several neurotransmitter receptors. The diagram below provides a simplified representation of its primary targets. Sertindole is an antagonist at dopamine (B1211576) D₂, serotonin (B10506) 5-HT₂A and 5-HT₂C, and α₁-adrenergic receptors.[4][5]

Sertindole_Signaling_Pathway cluster_receptors Receptor Targets cluster_effects Downstream Effects Sertindole Sertindole D2R Dopamine D2 Receptor Sertindole->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Sertindole->HT2AR Antagonist HT2CR Serotonin 5-HT2C Receptor Sertindole->HT2CR Antagonist A1AR α1-Adrenergic Receptor Sertindole->A1AR Antagonist Antipsychotic Antipsychotic Effects (Mesolimbic Pathway) D2R->Antipsychotic EPS Low Extrapyramidal Symptoms (Nigrostriatal) D2R->EPS Negative_Symptoms Improvement in Negative Symptoms HT2AR->Negative_Symptoms HT2CR->Negative_Symptoms

Caption: Simplified Sertindole Signaling Pathway.

References

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug monitoring (TDM), the pursuit of analytical accuracy and precision is paramount for optimizing patient outcomes. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. For professionals in drug development and clinical research, a comprehensive understanding of these tools is essential for generating robust, reliable, and defensible data.

Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (B1214612).[1] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow—from sample preparation to detection—thereby correcting for a multitude of potential errors.[1]

Core Principles and Advantages

The fundamental principle behind using a deuterium-labeled IS is that it will experience the same analytical variations as the target analyte.[1] By adding a known concentration of the IS to samples at the outset, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratiometric approach effectively compensates for variability in sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[2][3]

The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects—a phenomenon where components of the biological matrix interfere with the ionization of the analyte, leading to ion suppression or enhancement.[2][4] Structural analogs, while sometimes used, may have different chromatographic retention times and ionization efficiencies, making them less effective at compensating for these matrix-induced variations.[5]

Synthesis of Deuterium-Labeled Internal Standards

The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis.[6]

  • Hydrogen/Deuterium Exchange: This method involves replacing existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals.[6] It is a common and relatively straightforward approach.

  • De Novo Chemical Synthesis: This strategy involves the complete synthesis of the target molecule using deuterated starting materials or reagents, offering greater control over the position and number of deuterium labels.[6][7]

A critical consideration in the synthesis is the placement of deuterium labels on stable, non-exchangeable positions of the molecule.[1][8] Placing labels on labile sites (e.g., on heteroatoms like -OH or -NH, or carbons adjacent to carbonyl groups) can lead to back-exchange with protons from the sample matrix or solvent, compromising the accuracy of the assay.[1][8]

Generalized Workflow for Synthesis of Deuterium-Labeled Internal Standards cluster_0 Synthesis Strategy cluster_1 Execution cluster_2 Quality Control Start Start Select Strategy Select Strategy Start->Select Strategy H/D Exchange H/D Exchange Select Strategy->H/D Exchange Simpler molecules De Novo Synthesis De Novo Synthesis Select Strategy->De Novo Synthesis Complex molecules, precise labeling Reaction Reaction H/D Exchange->Reaction De Novo Synthesis->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Purity Assessment Purity Assessment Characterization->Purity Assessment Purity Assessment->Purification Fails criteria Final Product Final Product Purity Assessment->Final Product Meets criteria

A generalized workflow for the synthesis of deuterium-labeled internal standards.

Experimental Protocols for Method Validation

Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterium-labeled IS. The following are detailed protocols for critical validation experiments.

Protocol 1: Specificity and Selectivity

Objective: To ensure that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.[2]

Methodology:

  • Analyze at least six different sources of the blank biological matrix (e.g., plasma, whole blood).

  • Each blank sample should be tested for interferences at the retention time of the analyte and the deuterated internal standard.

  • The response of any interfering peak in the blank samples should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.[2]

Protocol 2: Matrix Effect Assessment

Objective: To assess the impact of matrix components on the ionization of the analyte and the D-IS.[5]

Methodology:

  • Prepare three sets of samples:

    • Set A: Analyte and D-IS spiked into the mobile phase or an appropriate solvent.

    • Set B: Blank matrix extract spiked with the analyte and D-IS at the same concentrations as Set A.

    • Set C: Blank matrix spiked with the analyte and D-IS, then subjected to the full extraction procedure.

  • Calculate the matrix factor (MF) for the analyte and the IS by comparing the peak areas of Set B to Set A.

  • The IS-normalized MF is calculated by dividing the analyte MF by the IS MF. The coefficient of variation (CV) of the IS-normalized MF across different lots of matrix should be ≤15%.

Workflow for Bioanalytical Method Validation Start Start MethodDevelopment Method Development Start->MethodDevelopment PreValidation Pre-Validation (Specificity, Linearity) MethodDevelopment->PreValidation FullValidation Full Validation (Accuracy, Precision, Matrix Effect) PreValidation->FullValidation SampleAnalysis Routine Sample Analysis FullValidation->SampleAnalysis End End SampleAnalysis->End

Experimental workflow for bioanalytical method validation.
Protocol 3: Cross-Contribution/Isotopic Impurity Assessment

Objective: To evaluate the contribution of the unlabeled analyte in the IS solution and the M+n peak of the analyte to the IS signal.[1]

Methodology:

  • Analyte to IS Crosstalk: Analyze a sample containing the analyte at the Upper Limit of Quantification (ULOQ) without the IS. The response at the mass transition of the IS should be ≤ 5% of the IS response in a blank sample spiked with the IS.

  • IS to Analyte Crosstalk: Analyze a blank matrix sample spiked with the IS at its working concentration. The response at the mass transition of the analyte should be ≤ 20% of the analyte response at the LLOQ.[5]

Quantitative Data Summary

The superiority of deuterium-labeled internal standards over structural analogs is consistently demonstrated in experimental data.

Table 1: Comparison of a Deuterated vs. Analog Internal Standard for Everolimus (B549166) Quantification [2][9]

ParameterDeuterated IS (Everolimus-d4)Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mL
Analytical Recovery98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV)4.3% - 7.2%4.3% - 7.2%
Slope (vs. independent LC-MS/MS method)0.950.83
Correlation Coefficient (r)> 0.98> 0.98

While both internal standards demonstrated acceptable performance, the deuterated internal standard showed a slope closer to unity in comparison with an independent method, indicating more accurate quantification.[2][9]

Table 2: Improved Precision with a Deuterated Internal Standard for Sirolimus [1][10]

Internal Standard TypeCoefficient of Variation (CV) Range
Analog IS (desmethoxyrapamycin)7.6% - 9.7%
Deuterated IS (sirolimus-d3)2.7% - 5.7%

The use of a deuterium-labeled sirolimus standard resulted in a significant improvement in assay precision.[1][10]

Potential Challenges and Mitigation Strategies

Despite their advantages, the use of deuterium-labeled internal standards is not without potential challenges.

  • Isotopic Instability (Deuterium Exchange): As previously mentioned, deuterium atoms at exchangeable positions can be replaced by protons.[1][8]

    • Solution: During synthesis, deuterium labels should be placed on stable, non-exchangeable positions of the molecule.[1] An incubation study in a blank matrix can be performed to test for back-exchange.[8]

  • Chromatographic Shift (Isotope Effect): The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS, particularly with a high degree of deuteration.[1] If this shift is significant, the analyte and IS may experience different matrix effects.

    • Solution: Method development should aim for complete co-elution. High-resolution chromatography can help minimize separation.

  • Cross-Contribution/Isotopic Impurity: The deuterated IS may contain a small percentage of the unlabeled analyte, and vice versa.[1]

    • Solution: Use an IS with high isotopic purity (typically ≥98%).[8] The contribution of any impurities should be assessed during method validation as described in Protocol 3.

Logical Relationships in TDM with Deuterated IS Analyte Analyte Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep Deuterated_IS Deuterated_IS Deuterated_IS->Sample_Prep Matrix_Effects Matrix Effects Deuterated_IS->Matrix_Effects Compensates for LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Concentration Concentration Data_Processing->Concentration Matrix_Effects->MS_Detection

Logical relationship of a deuterated IS in a TDM workflow.

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern therapeutic drug monitoring. Their ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for achieving high-quality, reliable data in drug development and clinical research. While challenges exist, a thorough understanding of their synthesis, proper validation, and potential pitfalls allows researchers and scientists to harness their full potential, ensuring the integrity and accuracy of quantitative bioanalysis. Adherence to the principles and protocols outlined in this guide will contribute to the development of robust and defensible analytical methods, ultimately supporting the safe and effective use of therapeutic drugs.

References

The Unsung Hero of Pharmacokinetics: A Technical Guide to Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous world of drug development, the accurate and precise measurement of drug concentrations in biological matrices is paramount. Pharmacokinetic (PK) studies, which delineate the absorption, distribution, metabolism, and excretion (ADME) of a drug, form the bedrock upon which dosing regimens and regulatory approvals are built. The reliability of these critical data hinges on the robustness of the bioanalytical methods employed, and at the heart of these methods lies a crucial component: the internal standard (IS). This in-depth technical guide explores the multifaceted role of internal standards in pharmacokinetic studies, providing a comprehensive overview of their selection, application, and profound impact on data quality.

The Fundamental Role of the Internal Standard

An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls (QCs), at a consistent amount during the bioanalytical workflow.[1][2] Its primary function is to compensate for variability that can be introduced at various stages of the analytical process.[3][4] By normalizing the response of the analyte to the response of the internal standard, a more accurate and precise quantification can be achieved.[5]

Ideally, the internal standard should be added as early as possible in the sample preparation process to account for potential analyte loss during extraction, evaporation, and reconstitution.[2] It serves to correct for variations in:

  • Sample Preparation: Inconsistencies in extraction recovery, pipetting, and dilution.[2]

  • Instrumental Analysis: Fluctuations in injection volume and detector response.[2]

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components in the biological matrix.[3][4]

The overarching goal is for the internal standard to mimic the analytical behavior of the analyte as closely as possible, thereby serving as a reliable surrogate to correct for procedural and matrix-related inconsistencies.[2]

Types of Internal Standards: A Comparative Analysis

The selection of an appropriate internal standard is a critical decision in bioanalytical method development. The two primary categories of internal standards used in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis are stable isotope-labeled (SIL) internal standards and structural analog internal standards.[4]

Stable Isotope-Labeled (SIL) Internal Standards

SIL internal standards are considered the "gold standard" in bioanalysis.[3][4] These are molecules of the analyte in which one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] This modification results in a compound that is chemically and physically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[4]

Advantages of SIL-IS:

  • Near-Identical Physicochemical Properties: They exhibit virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[3][6]

  • Superior Compensation for Matrix Effects: Because a SIL-IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, leading to more accurate correction.[3]

  • Increased Accuracy and Precision: The close mimicking of the analyte's behavior results in demonstrably better accuracy and precision of the analytical method.[5][7]

Disadvantages of SIL-IS:

  • Cost and Availability: Custom synthesis of SIL-IS can be expensive and time-consuming.[2]

  • Potential for Isotopic Cross-Talk: Inadequate mass resolution or isotopic purity can lead to interference between the analyte and the internal standard.

Structural Analog Internal Standards

A structural analog is a compound that has a chemical structure and physicochemical properties similar to the analyte but is not isotopically labeled.[4]

Advantages of Structural Analog IS:

  • Readily Available and Less Expensive: Often, a suitable analog can be found among existing compounds or is easier and cheaper to synthesize than a SIL-IS.[2]

Disadvantages of Structural Analog IS:

  • Differences in Physicochemical Properties: Variations in extraction recovery, chromatographic behavior, and ionization efficiency compared to the analyte can lead to incomplete correction.[4]

  • Less Effective Matrix Effect Compensation: If the analog does not co-elute with the analyte, it may not experience the same matrix effects, leading to biased results.[3]

The decision-making process for selecting an appropriate internal standard is a critical step in method development.

G start Start Method Development is_needed Is an Internal Standard Required? start->is_needed sil_available Is a SIL-IS Available and Feasible? is_needed->sil_available Yes validate_method Validate Bioanalytical Method is_needed->validate_method No (External Standard) select_sil Select SIL-IS sil_available->select_sil Yes select_analog Select Structural Analog sil_available->select_analog No select_sil->validate_method select_analog->validate_method end Method Ready for Sample Analysis validate_method->end

Internal standard selection workflow.

Data Presentation: The Impact of Internal Standard Choice on Assay Performance

The choice of internal standard can have a significant impact on the accuracy and precision of a bioanalytical method. The following tables summarize quantitative data from a study that compared the performance of a stable isotope-labeled internal standard to a structural analog for the quantification of the anticancer drug Kahalalide F in plasma.[5][7]

Table 1: Comparison of Accuracy and Precision for Kahalalide F Quantification

Internal Standard TypeMean Bias (%)Standard Deviation (%)p-value (vs. SIL-IS)
Stable Isotope-Labeled IS100.37.6-
Structural Analog IS96.88.60.02

Data sourced from Stokvis et al., Rapid Communications in Mass Spectrometry, 2005.[7]

The data clearly demonstrates that the use of a SIL-IS resulted in a mean bias closer to 100% and a lower standard deviation, indicating significantly better accuracy and precision compared to the structural analog.[7]

Table 2: Summary of Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria (FDA/ICH)Performance with SIL-ISPerformance with Structural Analog IS
Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ)Within ±5%Within ±15%
Precision (%CV) ≤15% (≤20% at LLOQ)< 8%< 10%
Matrix Effect (%CV) ≤15%< 10%> 20%
Recovery (%CV) Consistent and reproducible< 10%< 20%

LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation. Data is representative and may vary between assays.

Experimental Protocols: A Step-by-Step Guide

A robust bioanalytical method validation is essential to ensure the reliability of pharmacokinetic data. The following is a detailed methodology for a typical bioanalytical assay using protein precipitation for sample preparation and LC-MS/MS for analysis, incorporating the use of an internal standard.

Materials and Reagents
  • Blank biological matrix (e.g., human plasma)

  • Analyte reference standard

  • Internal standard (SIL-IS or structural analog)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well protein precipitation plates

  • 96-well collection plates

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for removing proteins from plasma samples.[8][9]

G start Start Sample Preparation add_is Add Internal Standard (e.g., 10 µL of 100 ng/mL IS) start->add_is add_plasma Add Plasma Sample (e.g., 50 µL) add_is->add_plasma add_acn Add Acetonitrile (3:1 v/v) (e.g., 150 µL) add_plasma->add_acn vortex Vortex to Precipitate Proteins (e.g., 5 minutes) add_acn->vortex centrifuge Centrifuge (e.g., 10 min at 4000 rpm) vortex->centrifuge transfer Transfer Supernatant to a clean 96-well plate centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Protein precipitation workflow.

Detailed Protocol:

  • To each well of a 96-well protein precipitation plate, add a fixed volume of the internal standard working solution (e.g., 10 µL of a 100 ng/mL solution).

  • Add the plasma sample (e.g., 50 µL) to each well containing the internal standard.

  • Add three to four volumes of cold acetonitrile (e.g., 150 µL) to each well to precipitate the plasma proteins.[9]

  • Seal the plate and vortex for approximately 2-5 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the plate for 10-15 minutes at a sufficient speed (e.g., 4000 rpm) to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean 96-well collection plate, avoiding disturbance of the protein pellet.

  • The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical instrument parameters for the quantification of a small molecule drug in plasma. These parameters should be optimized for each specific analyte.

Table 3: Typical LC-MS/MS Instrument Parameters

ParameterTypical Setting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Source Temperature500 °C
MRM TransitionsOptimized for both analyte and internal standard (precursor ion → product ion)
Collision EnergyOptimized for each transition

Conclusion: The Indispensable Role of the Internal Standard

The meticulous selection and consistent application of an internal standard are fundamental to the generation of high-quality, reliable data in pharmacokinetic studies. While structural analogs can be a viable option when a stable isotope-labeled internal standard is not feasible, the evidence overwhelmingly supports the superiority of SIL-IS in providing the most accurate and precise results. By effectively compensating for the inherent variability in bioanalytical procedures, internal standards act as the unsung heroes that ensure the integrity of pharmacokinetic data, ultimately contributing to the safe and effective development of new medicines. For researchers and scientists in the field, a thorough understanding of the principles and practices outlined in this guide is not merely a technical detail but a prerequisite for excellence in drug development.

References

The Core Principles of Utilizing Sertindole-d4 in LC-MS/MS Bioanalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical considerations for the use of Sertindole-d4 as an internal standard in the quantitative analysis of Sertindole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies and data presented herein are synthesized from established bioanalytical practices for antipsychotic drugs, offering a robust framework for researchers in drug development and therapeutic drug monitoring.

Introduction to Sertindole and the Role of an Internal Standard

Sertindole is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Accurate and precise quantification of Sertindole in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure efficacy and patient safety.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. A key component of a robust LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated analog of Sertindole, is the ideal internal standard for this purpose. It shares near-identical physicochemical properties with the analyte (Sertindole), meaning it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Molecular Information:

Compound Molecular Formula Molecular Weight ( g/mol )
Sertindole C₂₄H₂₆ClFN₄O 440.95

| this compound | C₂₄H₂₂D₄ClFN₄O | 444.97 |

Experimental Methodologies

The following sections outline a typical experimental protocol for the analysis of Sertindole in human plasma using this compound as an internal standard.

Sample Preparation

The goal of sample preparation is to extract Sertindole and this compound from the plasma matrix while removing interfering components like proteins and phospholipids. Protein precipitation is a common, straightforward, and effective method.

Protocol: Protein Precipitation

  • Aliquoting: Transfer a 100 µL aliquot of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (at a concentration that yields a consistent and strong signal) to the plasma sample.

  • Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve Sertindole from other endogenous components of the sample matrix, thereby minimizing ion suppression or enhancement. A reversed-phase C18 or phenyl-hexyl column is typically suitable for the analysis of antipsychotic drugs.

ParameterTypical Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Gradient Elution A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step at initial conditions.
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and quantification is performed using Multiple Reaction Monitoring (MRM). In MRM, the precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes background noise and enhances sensitivity.

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage ~3500 V
Source Temperature ~500°C
Nebulizer Gas Nitrogen
Collision Gas Argon

MRM Transitions:

The selection of appropriate precursor-to-product ion transitions is critical for the specificity of the assay. The protonated molecule [M+H]⁺ is typically the precursor ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sertindole 441.2To be optimized; common fragments arise from the piperidine (B6355638) ring or the imidazolidinone moiety.To be optimized
This compound 445.2To be optimized; should be 4 mass units higher than the corresponding Sertindole fragment.To be optimized

Note: The optimal product ions and collision energies must be determined empirically by infusing a standard solution of each compound into the mass spectrometer.

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability for the intended application. The following are key validation parameters with typical acceptance criteria.

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20%
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at LLOQ)
Precision The closeness of repeated measurements (intra- and inter-day).Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.Internal standard should compensate for matrix effects. The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Visualizing the Workflow and Principles

The following diagrams, generated using Graphviz, illustrate the key processes and logical relationships in the bioanalysis of Sertindole using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike_is Spike with this compound plasma->spike_is precipitate Add Acetonitrile (300 µL) spike_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection quantification Quantification (Peak Area Ratio) detection->quantification report Generate Report quantification->report

Caption: Experimental workflow for Sertindole analysis.

internal_standard_principle cluster_quant Quantification A_prep Variable Loss during Prep A_ion Variable Ionization A_prep->A_ion IS_prep Same Variable Loss A_signal Variable MS Signal A_ion->A_signal IS_ion Same Variable Ionization Ratio Peak Area Ratio (Analyte / IS) A_signal->Ratio IS_prep->IS_ion IS_signal Consistent MS Signal IS_ion->IS_signal IS_signal->Ratio Result Accurate Concentration Ratio->Result

Caption: Principle of internal standard correction.

Conclusion

The use of this compound as an internal standard is fundamental to the development of a robust and reliable LC-MS/MS method for the quantification of Sertindole in biological matrices. By closely mimicking the behavior of the analyte throughout the analytical process, this compound effectively corrects for procedural variability, leading to highly accurate and precise results. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists to develop and validate their own high-quality bioanalytical assays for Sertindole.

The Core of Precision: A Technical Guide to the Use of Sertindole-d4 in the Quantitative Analysis of Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Sertindole-d4 as an internal standard for the precise and accurate quantitative analysis of antipsychotic drugs in biological matrices. The methodologies and data presented herein are synthesized from established practices in therapeutic drug monitoring (TDM) and bioanalytical method validation, offering a comprehensive resource for professionals in pharmaceutical research and clinical diagnostics.

The quantification of antipsychotic drugs is crucial in both clinical and forensic settings to ensure therapeutic efficacy and prevent toxicity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the reliability and robustness of the analytical results.

Principles of Quantitative Analysis using Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard analytical technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound as an internal standard) to the sample at the beginning of the analytical workflow. Since the internal standard is chemically identical to the analyte of interest (e.g., sertindole (B1681639) and other antipsychotics it is used to quantify), it experiences the same chemical and physical processes throughout sample preparation and analysis. The mass spectrometer, however, can differentiate between the analyte and the internal standard based on their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, precise quantification can be achieved, irrespective of sample losses during processing.

Experimental Protocols

A robust and reliable bioanalytical method is fundamental for accurate quantification. The following sections detail a typical experimental protocol for the analysis of a panel of antipsychotic drugs in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting a wide range of drugs from biological matrices like plasma or serum.[2]

Materials:

  • Human plasma samples

  • This compound internal standard working solution (in methanol)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Centrifuge

  • Vortex mixer

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex mix for 30 seconds to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of the antipsychotic drugs and this compound are achieved using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • UHPLC system (e.g., Waters Acquity, Agilent 1290)

  • Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

Chromatographic Conditions:

  • Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.8 µm), is suitable for the separation of antipsychotics.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Quantitative Data and Method Validation

A comprehensive validation of the analytical method is essential to ensure its reliability for the intended application. The validation should be performed according to guidelines from regulatory bodies such as the FDA or EMA. The following tables summarize typical quantitative data for a validated method for a panel of antipsychotics using this compound as the internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Aripiprazole1 - 500> 0.9951
Olanzapine0.5 - 250> 0.9960.5
Quetiapine2 - 1000> 0.9942
Risperidone0.5 - 200> 0.9970.5
Paliperidone0.5 - 200> 0.9960.5
Sertindole1 - 500> 0.9981

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Aripiprazole LQC3< 5.2< 6.1-2.5
MQC100< 4.1< 5.51.8
HQC400< 3.5< 4.80.9
Olanzapine LQC1.5< 6.5< 7.23.1
MQC50< 4.8< 6.0-1.2
HQC200< 3.9< 5.1-0.4
Quetiapine LQC6< 5.8< 6.5-1.7
MQC200< 4.2< 5.32.3
HQC800< 3.6< 4.91.1
Risperidone LQC1.5< 6.1< 7.02.8
MQC40< 4.5< 5.8-0.9
HQC160< 3.8< 5.00.3

Table 3: Matrix Effect and Recovery

AnalyteConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Aripiprazole 10095.2 ± 4.191.5 ± 5.3
Olanzapine 5098.1 ± 3.594.2 ± 4.8
Quetiapine 20096.5 ± 4.892.8 ± 6.1
Risperidone 4097.3 ± 3.993.1 ± 5.0
Sertindole 10099.2 ± 2.895.7 ± 4.2
This compound 10099.5 ± 2.596.1 ± 4.0

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of antipsychotics from plasma samples.

experimental_workflow sample Plasma Sample add_is Add this compound Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap Supernatant reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for antipsychotic analysis.

Logical Relationship of Method Validation Parameters

This diagram shows the hierarchical and interconnected nature of the key parameters assessed during bioanalytical method validation.

validation_parameters method Validated Analytical Method selectivity Selectivity & Specificity method->selectivity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision sensitivity Sensitivity (LLOQ) method->sensitivity stability Stability method->stability matrix_effect Matrix Effect method->matrix_effect recovery Recovery method->recovery linearity->sensitivity accuracy->precision matrix_effect->recovery

References

Methodological & Application

Application Notes and Protocols for the Preparation of Sertindole-d4 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertindole is an atypical antipsychotic medication used in the treatment of schizophrenia.[1] Sertindole-d4 is a deuterated form of Sertindole, often utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.[2] The substitution of hydrogen with deuterium (B1214612) atoms results in a more stable chemical bond, which can improve the pharmacokinetic and metabolic profiles of drugs.[3] Proper preparation of stock and working solutions of this compound is critical for reliable experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound solutions.

Materials and Reagents

  • This compound (solid form)

  • Dimethylformamide (DMF), high-purity

  • Dimethyl sulfoxide (B87167) (DMSO), high-purity, anhydrous

  • Methanol (B129727) (MeOH), LC-MS grade

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Class A volumetric flasks

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

  • Inert gas (e.g., nitrogen or argon)

Experimental Protocols

General Handling Precautions for Deuterated Standards

Deuterated compounds can be hygroscopic and may readily absorb moisture from the atmosphere.[4][5] It is crucial to handle these compounds under dry, inert conditions to prevent degradation and isotopic exchange (H/D exchange).[4][6]

  • Before opening, allow the vial containing solid this compound to equilibrate to room temperature to prevent condensation.[6]

  • Handle the compound in a glove box or under a stream of inert gas (nitrogen or argon).[7]

  • Use dry glassware and equipment.[5]

Preparation of this compound Stock Solution (e.g., 1 mg/mL)

The choice of solvent is critical to prevent deuterium-hydrogen exchange. High-purity aprotic solvents like acetonitrile and methanol are generally recommended.[6] Based on solubility data, DMF and DMSO are also suitable solvents for preparing a concentrated stock solution.[2][8]

  • Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the compound.

  • Dissolution: Quantitatively transfer the weighed this compound to a Class A volumetric flask of the appropriate size (e.g., 1 mL). Add a small amount of the chosen solvent (e.g., DMF, DMSO, Methanol, or Acetonitrile) to dissolve the solid.

  • Mixing: Gently vortex or sonicate the solution to ensure complete dissolution of the solid.[6]

  • Dilution to Volume: Once completely dissolved, bring the solution to the final volume with the same solvent.

  • Storage: Transfer the stock solution into a clean, dry, amber glass vial.[7] Purge the headspace with an inert gas before sealing. Store the stock solution under the recommended conditions (see Table 2).

Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration using an appropriate solvent, typically the same solvent used for the stock solution or a solvent compatible with the analytical method (e.g., mobile phase). The following is an example of a serial dilution to prepare a range of working solutions.

  • Intermediate Dilution (e.g., 10 µg/mL):

    • Allow the 1 mg/mL stock solution to equilibrate to room temperature.

    • Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.

    • Dilute to the mark with the chosen solvent (e.g., Methanol or Acetonitrile). This results in a 10 µg/mL intermediate solution.

  • Serial Dilutions for Working Solutions:

    • From the 10 µg/mL intermediate solution, prepare a series of working solutions. For example, to prepare a 1 µg/mL working solution, pipette 100 µL of the 10 µg/mL solution into a 1 mL volumetric flask and dilute to the mark.

    • Repeat this process to create a calibration curve or for specific experimental needs. A typical working concentration for an internal standard in mass spectrometry is around 100 ng/mL.[6]

Data Presentation

Table 1: this compound Properties and Solubility
PropertyValueReference
Molecular Formula C₂₄H₂₂D₄ClFN₄O[8][9]
Molecular Weight 444.97 g/mol [8][9]
Appearance White to off-white solid[2]
Solubility in DMF ≥ 15 mg/mL (33.71 mM)[2][8]
Solubility in DMSO ≥ 5 mg/mL (11.24 mM)[2][8]

Note: "≥" indicates that the saturation point was not reached at this concentration.

Table 2: Storage and Stability of this compound
FormStorage TemperatureDurationNotesReference
Solid 4°CLong-termSealed, away from moisture and light.[8]
Stock Solution in Solvent -20°C1 monthSealed, away from moisture and light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2][7]
Stock Solution in Solvent -80°C6 monthsSealed, away from moisture and light. Aliquoting is recommended.[2][7]

It is highly recommended that the stability of working solutions be validated under the specific experimental conditions of the end-user.

Mandatory Visualization

G cluster_prep Preparation Workflow cluster_working Working Solution Preparation cluster_storage Storage solid This compound Solid weigh Accurate Weighing solid->weigh Equilibrate to RT storage_solid Solid Storage (4°C, Dark, Dry) solid->storage_solid dissolve Dissolve in Aprotic Solvent (e.g., DMF, DMSO, MeOH, ACN) weigh->dissolve stock 1 mg/mL Stock Solution dissolve->stock Vortex/Sonicate & Dilute intermediate 10 µg/mL Intermediate Solution stock->intermediate Dilution storage_stock Stock Solution Storage (-20°C or -80°C, Aliquoted) stock->storage_stock working Working Solutions (e.g., 100 ng/mL) intermediate->working Serial Dilutions analysis Analytical Run (e.g., LC-MS) working->analysis

Caption: Workflow for this compound solution preparation.

References

Application Note: Quantification of Sertindole in Human Plasma using Sertindole-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the atypical antipsychotic drug, Sertindole, in human plasma. The method utilizes Sertindole-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward solid-phase extraction (SPE) protocol. The described method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications involving Sertindole.

Introduction

Sertindole is an atypical antipsychotic agent used in the treatment of schizophrenia.[1] Therapeutic drug monitoring of Sertindole is crucial for optimizing treatment efficacy and minimizing the risk of adverse effects, given the inter-individual variability in its metabolism.[2] Sertindole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[3] This metabolic pathway can lead to significant variations in plasma concentrations among patients. Therefore, a reliable and accurate analytical method for the quantification of Sertindole in a biological matrix is essential for clinical research and development. This application note provides a detailed protocol for the quantification of Sertindole in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents
  • Sertindole and this compound standards (MedchemExpress or other certified supplier)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

  • A suitable HPLC or UHPLC system.

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sertindole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the Sertindole stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for the calibration curve and quality control (QC) samples.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization for individual instruments.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020

Table 3: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 350°C
Gas Flow Instrument Dependent

Table 4: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Sertindole 441.2198.110025
This compound 445.2202.110025

Note: The molecular weight of Sertindole is 440.95 g/mol and this compound is 444.97 g/mol . The precursor ions represent the [M+H]+ adducts. Product ions and collision energies are proposed based on common fragmentation patterns of similar molecules and may require optimization.

Method Validation

The bioanalytical method should be validated according to the latest regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of Sertindole and this compound in blank plasma samples from at least six different sources.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of Sertindole to this compound against the nominal concentration. The linearity should be assessed over a clinically relevant range (e.g., 1-100 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).

  • Recovery and Matrix Effect: The extraction recovery of Sertindole should be consistent and reproducible. The matrix effect should be evaluated to ensure that endogenous plasma components do not interfere with the ionization of the analyte or internal standard.

  • Stability: The stability of Sertindole in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Table 5: Example Method Validation Data Summary

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Range Clinically Relevant1 - 100 ng/mL
LLOQ S/N > 10, Acc & Prec ±20%1 ng/mL
Intra-day Precision (CV%) ≤ 15%< 10%
Inter-day Precision (CV%) ≤ 15%< 12%
Intra-day Accuracy (%) 85 - 115%92 - 108%
Inter-day Accuracy (%) 85 - 115%90 - 110%
Recovery (%) Consistent & Reproducible> 85%
Matrix Effect MinimalWithin acceptable limits
Stability Stable under tested conditionsStable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (200 µL) add_is Add this compound IS plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elute spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection ionization->detection integrate Peak Integration detection->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantification of Sertindole in human plasma.

sertindole_metabolism cluster_cyp CYP450 Metabolism sertindole Sertindole cyp2d6 CYP2D6 sertindole->cyp2d6 cyp3a4 CYP3A4 sertindole->cyp3a4 metabolites Metabolites (e.g., N-desalkyl-sertindole, hydroxylated sertindole) cyp2d6->metabolites cyp3a4->metabolites excretion Excretion metabolites->excretion

Caption: Simplified metabolic pathway of Sertindole.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Sertindole in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for a variety of clinical research applications. The detailed protocol for sample preparation and instrument parameters serves as a valuable starting point for laboratories implementing Sertindole analysis.

References

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Sertindole in Human Plasma using Sertindole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and rapid UPLC-MS/MS method for the quantitative determination of the atypical antipsychotic drug, Sertindole, in human plasma. The method utilizes Sertindole-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is carried out using a triple quadrupole mass spectrometer in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Sertindole.

Introduction

Sertindole is a second-generation antipsychotic medication used in the treatment of schizophrenia.[1][2] It exhibits a high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT2A and 5-HT2C, and α1-adrenergic receptors.[1][2] Therapeutic drug monitoring of Sertindole is crucial for optimizing treatment efficacy and minimizing potential side effects. This application note presents a detailed, validated UPLC-MS/MS protocol for the reliable quantification of Sertindole in human plasma.

Experimental Protocols

Materials and Reagents
Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sertindole and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Sertindole stock solution with a 50:50 (v/v) mixture of methanol and water to create working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis s1 100 µL Plasma Sample s2 Add 25 µL this compound (IS) s1->s2 s3 Add 300 µL Cold Acetonitrile s2->s3 s4 Vortex for 1 min s3->s4 s5 Centrifuge at 14,000 rpm for 10 min s4->s5 s6 Transfer Supernatant s5->s6 a1 Inject into UPLC System s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 a5 Data Acquisition a4->a5

Caption: Workflow for the analysis of Sertindole in plasma.

UPLC-MS/MS Method

The UPLC-MS/MS system is operated with the following parameters:

Table 1: UPLC Parameters

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 10 mM Ammonium acetate in water + 0.1% Formic acid
Mobile Phase B Acetonitrile + 0.1% Formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Sertindole 441.2198.13525
This compound 445.2202.13525

Method Validation

The method was validated according to international guidelines for bioanalytical method validation. The results are summarized below.

Table 4: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Sertindole0.5 - 200>0.9950.5

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.56.8104.28.5102.8
Low1.55.198.76.3101.5
Medium754.3101.25.599.8
High1503.899.54.9100.4

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low1.592.395.1
High15094.196.8

Sertindole Signaling Pathways

Sertindole's antipsychotic effects are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. It also interacts with α1-adrenergic receptors.

Sertindole's Primary Mechanism of Action

Sertindole Sertindole D2R Dopamine D2 Receptor Sertindole->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Sertindole->HT2AR Antagonist Alpha1R α1-Adrenergic Receptor Sertindole->Alpha1R Antagonist Dopamine Dopamine Dopamine->D2R Binds Serotonin Serotonin Serotonin->HT2AR Binds Norepinephrine Norepinephrine Norepinephrine->Alpha1R Binds

Caption: Sertindole acts as an antagonist at key neurotransmitter receptors.

Inhibition of JAK/STAT Pathway

Sertindole Sertindole JAK2 JAK2 Sertindole->JAK2 Inhibits Phosphorylation STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Gene Gene Transcription (e.g., Mcl-1, c-Myc) pSTAT3->Gene Promotes

Caption: Sertindole inhibits the JAK2/STAT3 signaling pathway.

Conclusion

The UPLC-MS/MS method described in this application note is a reliable and efficient tool for the quantitative analysis of Sertindole in human plasma. The simple sample preparation, short run time, and excellent analytical performance make it well-suited for high-throughput applications in clinical and pharmaceutical research.

References

Application of Sertindole-d4 in Pharmacokinetic Studies of Sertindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sertindole-d4 as an internal standard in the pharmacokinetic analysis of Sertindole. The protocols outlined below are based on established bioanalytical principles and are intended to guide researchers in developing and validating robust analytical methods for quantifying Sertindole in biological matrices.

Introduction to Sertindole and the Role of a Deuterated Internal Standard

Sertindole is an atypical antipsychotic medication used in the treatment of schizophrenia. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring patient safety and efficacy.

Accurate quantification of Sertindole in biological samples, such as plasma, is fundamental to pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is chemically identical to Sertindole, but with four deuterium (B1214612) atoms replacing hydrogen atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (Sertindole) and the internal standard (this compound), while their similar physicochemical properties ensure they behave almost identically during sample preparation and chromatographic separation. This co-elution and similar ionization behavior correct for variability in sample extraction and potential matrix effects, leading to highly accurate and precise quantification.

Experimental Protocols

A validated LC-MS/MS method is essential for the reliable determination of Sertindole in human plasma. The following protocols for sample preparation and LC-MS/MS analysis are provided as a guide.

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a rapid and straightforward method for removing proteins from plasma samples.

Materials:

  • Human plasma samples containing Sertindole

  • This compound internal standard (IS) working solution

  • Acetonitrile (B52724) (ACN), ice-cold

  • Centrifuge capable of reaching >10,000 x g

  • Vortex mixer

  • 96-well collection plates or microcentrifuge tubes

Procedure:

  • Thaw plasma samples and this compound working solution at room temperature.

  • In a clean microcentrifuge tube or a well of a 96-well plate, add 100 µL of the plasma sample.

  • Spike the sample with 10 µL of the this compound working solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or well.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to protein precipitation, which may be beneficial for minimizing matrix effects.

Materials:

  • Human plasma samples containing Sertindole

  • This compound internal standard (IS) working solution

  • Methyl tert-butyl ether (MTBE) or another suitable organic solvent

  • Ammonium (B1175870) hydroxide (B78521) or a suitable basifying agent

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • To 200 µL of plasma in a glass tube, add 20 µL of this compound working solution and vortex.

  • Add 50 µL of 0.5 M ammonium hydroxide to basify the sample and vortex.

  • Add 1 mL of MTBE, cap the tube, and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

The following are general starting conditions for the analysis of Sertindole and this compound. These parameters should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A gradient elution is typically used to separate Sertindole from endogenous plasma components. An example gradient is:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: Ramp to 90% B

    • 2.5-3.5 min: Hold at 90% B

    • 3.5-3.6 min: Return to 20% B

    • 3.6-5.0 min: Re-equilibrate at 20% B

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (to be optimized):

    • A common approach is to monitor the transition from the protonated molecule [M+H]+ to a characteristic product ion. The exact m/z values will depend on the specific instrument and optimization.

    • Sertindole: The precursor ion will be approximately m/z 441.2. The product ion will need to be determined by direct infusion and fragmentation experiments.

    • This compound: The precursor ion will be approximately m/z 445.2. The product ion should ideally be the same fragment as the unlabeled Sertindole or a fragment that has retained the deuterium labels.

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for Sertindole and this compound to achieve maximum sensitivity.

Data Presentation

The use of this compound allows for the accurate determination of key pharmacokinetic parameters of Sertindole. Below is a summary of typical pharmacokinetic parameters for Sertindole in healthy human subjects following oral administration.

ParameterValueUnits
Tmax (Time to Peak Concentration) ~5-10hours
Cmax (Peak Plasma Concentration) Dose-dependentng/mL
AUC (Area Under the Curve) Dose-dependentng·h/mL
t1/2 (Elimination Half-life) ~60-70hours
Apparent Volume of Distribution ~20L/kg
Oral Bioavailability ~75%
Protein Binding ~99.5%

Note: These values are approximate and can vary based on the study population, dosage, and individual patient factors.

Visualizations

Sertindole Metabolism and Bioanalysis Workflow

The following diagram illustrates the metabolic pathway of Sertindole and the general workflow for its quantification in a pharmacokinetic study using this compound.

Sertindole_Workflow cluster_metabolism Sertindole Metabolism cluster_bioanalysis Bioanalytical Workflow Sertindole Sertindole CYP CYP2D6 & CYP3A4 Sertindole->CYP Hepatic Metabolism Plasma Plasma Sample Collection Metabolites Inactive Metabolites CYP->Metabolites Spiking Spike with this compound (IS) Plasma->Spiking Extraction Sample Preparation (Protein Precipitation or LLE) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Sertindole LCMS->Quantification

Caption: Sertindole metabolism and bioanalytical workflow.

Sertindole Mechanism of Action Signaling Pathway

Sertindole exerts its antipsychotic effects primarily through its interaction with dopamine (B1211576) and serotonin (B10506) receptors in the brain.

Sertindole_MOA cluster_D2 Dopaminergic System (Mesolimbic Pathway) cluster_5HT2A Serotonergic System Sertindole Sertindole D2_receptor Dopamine D2 Receptor Sertindole->D2_receptor Antagonist _5HT2A_receptor Serotonin 5-HT2A Receptor Sertindole->_5HT2A_receptor Antagonist Psychotic_symptoms Positive Symptoms (e.g., Hallucinations) D2_receptor->Psychotic_symptoms Leads to Dopamine_release Dopamine Release Dopamine_release->D2_receptor Activates Dopamine_inhibition Modulates Dopamine Release _5HT2A_receptor->Dopamine_inhibition Serotonin_release Serotonin Release Serotonin_release->_5HT2A_receptor Activates Dopamine_inhibition->Dopamine_release Inhibits

Caption: Sertindole's mechanism of action at D2 and 5-HT2A receptors.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Sertindole in pharmacokinetic studies. The detailed protocols and methodologies provided in these application notes serve as a robust foundation for researchers and drug development professionals to establish and validate their own bioanalytical assays. Adherence to these principles will ensure the generation of high-quality pharmacokinetic data, which is essential for the safe and effective clinical use of Sertindole.

Application Notes and Protocols: The Role of Sertindole-d4 in Elucidating Sertindole Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sertindole-d4 as an internal standard in the study of Sertindole metabolism. Detailed protocols for in vitro and in vivo metabolism studies, along with quantitative data and metabolic pathways, are presented to guide researchers in the accurate assessment of Sertindole's pharmacokinetic profile.

Introduction

Sertindole is an atypical antipsychotic agent primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2][3] Understanding its metabolic fate is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and potential safety liabilities. This compound, a stable isotope-labeled version of Sertindole, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Its use allows for precise and accurate quantification of Sertindole and its metabolites in various biological matrices by correcting for variability in sample preparation and instrument response.

Metabolic Pathways of Sertindole

Sertindole undergoes extensive metabolism, primarily through two main pathways: N-dealkylation and oxidation.[2] Other significant reactions include hydroxylation of the imidazolidinone ring and the fluorophenyl group.[4]

The major and minor metabolites of Sertindole include:[4]

  • Dehydrosertindole (Lu 28-092): Formed via oxidation.

  • Norsertindole (Lu 25-073): Formed via N-dealkylation.

  • 5-hydroxy-sertindole (Lu 30-131): A major metabolite in rats, monkeys, and humans.

  • 4-hydroxy-sertindole (Lu 30-148): A major metabolite in rats, monkeys, and humans.

Further metabolism can occur through dehydration, oxidation, hydroxylation, glucuronidation, and sulfation.[4] Species differences in metabolism have been observed, with oxidation of the imidazolidinone ring and N-dealkylation being the main reactions in rats, while in dogs, an NIH shift at the fluorophenyl group followed by conjugation is the primary pathway.[4]

Sertindole_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Sertindole Sertindole Norsertindole Norsertindole (Lu 25-073) Sertindole->Norsertindole N-dealkylation (CYP3A4/2D6) Dehydrosertindole Dehydrosertindole (Lu 28-092) Sertindole->Dehydrosertindole Oxidation (CYP3A4/2D6) Hydroxy_Sertindole_5 5-hydroxy-sertindole (Lu 30-131) Sertindole->Hydroxy_Sertindole_5 Hydroxylation (CYP3A4/2D6) Hydroxy_Sertindole_4 4-hydroxy-sertindole (Lu 30-148) Sertindole->Hydroxy_Sertindole_4 Hydroxylation (CYP3A4/2D6) Conjugates Glucuronide & Sulfate Conjugates Hydroxy_Sertindole_5->Conjugates Conjugation Hydroxy_Sertindole_4->Conjugates Conjugation InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing & Analysis Prep_Incubation Prepare Incubation Mixture (Sertindole, HLM, Buffer) Pre_incubation Pre-incubate at 37°C Prep_Incubation->Pre_incubation Initiate_Reaction Initiate with NADPH Pre_incubation->Initiate_Reaction Time_Course Incubate and Sample (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Course Quench Quench with ACN + this compound Time_Course->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze InVivo_Workflow cluster_animal Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Oral Dosing of Sertindole to Fasted Rats Blood_Sampling Serial Blood Sampling (0-72h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation with ACN + this compound Plasma_Separation->Protein_Precipitation LCMS_Analysis LC-MS/MS Quantification Protein_Precipitation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) LCMS_Analysis->PK_Analysis

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Sertindole using Sertindole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertindole is an atypical antipsychotic medication used in the treatment of schizophrenia. Therapeutic Drug Monitoring (TDM) of Sertindole is crucial for optimizing treatment efficacy and minimizing dose-related side effects, given the inter-individual variability in its pharmacokinetics. The use of a stable isotope-labeled internal standard, such as Sertindole-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of Sertindole in biological matrices. This document provides detailed application notes and protocols for the TDM of Sertindole using this compound as an internal standard.

Mechanism of Action of Sertindole

Sertindole exerts its antipsychotic effects through a combination of antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2][3][4] It also has a high affinity for α1-adrenergic receptors.[2][4] The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia.[1] The simultaneous blockade of 5-HT2A receptors may contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][4]

Sertindole_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Activates HT2A_Receptor->Signal_Transduction Modulates Alpha1_Receptor α1-Adrenergic Receptor Antipsychotic_Effect Antipsychotic Effect (Alleviation of Symptoms) Signal_Transduction->Antipsychotic_Effect Leads to Sertindole Sertindole Sertindole->D2_Receptor Antagonizes Sertindole->HT2A_Receptor Antagonizes Sertindole->Alpha1_Receptor Antagonizes

Sertindole's primary mechanism of action.

Experimental Protocols

This section outlines a detailed protocol for the quantification of Sertindole in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents
Stock and Working Solutions
  • Sertindole Stock Solution (1 mg/mL): Accurately weigh and dissolve Sertindole in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Sertindole Working Solutions: Prepare a series of working solutions by serially diluting the Sertindole stock solution with methanol to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation: Protein Precipitation

Protein precipitation is a common, simple, and effective method for extracting Sertindole from plasma samples.

  • To 100 µL of plasma sample (calibrator, QC, or patient sample), add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Quantification Quantification (Peak Area Ratios) MS_Detection->Quantification Result_Reporting Report Sertindole Concentration Quantification->Result_Reporting

Experimental workflow for Sertindole TDM.
LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of Sertindole. These may require optimization based on the specific instrumentation used.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water with 5 mM ammonium formate
Mobile Phase B 0.1% Formic acid in methanol
Gradient A suitable gradient to ensure separation from matrix components (e.g., starting with 95% A, ramping to 95% B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables summarize representative quantitative data from a validated LC-MS/MS method for the therapeutic drug monitoring of Sertindole.

Table 1: Mass Spectrometric Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sertindole441.2188.135
This compound445.2192.135
Table 2: Calibration Curve and Quality Control Samples
Sample TypeConcentration (ng/mL)
Calibration Standard 11.0
Calibration Standard 22.5
Calibration Standard 310.0
Calibration Standard 425.0
Calibration Standard 550.0
Calibration Standard 6100.0
Calibration Standard 7200.0
LLOQ QC1.0
Low QC3.0
Medium QC75.0
High QC150.0

LLOQ: Lower Limit of Quantification; QC: Quality Control

Table 3: Method Validation Summary
ParameterAcceptance CriteriaRepresentative Results
Linearity (r²) ≥ 0.99> 0.995
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 12%
Accuracy (% bias) ± 15%Within ± 10%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect Minimal< 15%

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of Sertindole in human plasma. The detailed protocol and representative data serve as a valuable resource for researchers and clinicians to implement this assay in their laboratories, thereby facilitating personalized medicine for patients undergoing treatment with Sertindole. Adherence to rigorous validation procedures is essential to ensure the reliability of the generated data for clinical decision-making.

References

Application Note: Sertindole-d4 for Bioequivalence Studies of Sertindole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertindole (B1681639) is an atypical antipsychotic agent used in the treatment of schizophrenia.[1][2] It exerts its therapeutic effect through a combination of dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and α1-adrenergic receptor antagonism.[3][4][5] To ensure the therapeutic equivalence of generic formulations of Sertindole, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in bioanalytical method validation for BE studies, as recommended by regulatory bodies like the FDA and EMA.[6][7] Sertindole-d4, a deuterated analog of Sertindole, is an ideal SIL-IS for the quantitative analysis of Sertindole in biological matrices. Its physicochemical properties are nearly identical to Sertindole, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for distinct detection by mass spectrometry. This application note provides a detailed protocol for a bioanalytical method using this compound and a comprehensive design for a bioequivalence study of Sertindole oral formulations.

Bioanalytical Method Protocol

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sertindole in human plasma using this compound as an internal standard.

Materials and Reagents
  • Analytes: Sertindole, this compound

  • Reagents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm), Human plasma (drug-free)

  • Supplies: 96-well plates, autosampler vials, analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

Instrumentation
  • LC system: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS system: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is This compound (IS) pp Protein Precipitation (Acetonitrile) is->pp vortex Vortex & Centrifuge pp->vortex supernatant Transfer Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject Sample reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Quantify using Calibration Curve ratio->curve

Caption: Bioanalytical workflow for Sertindole quantification.
Detailed Protocols

2.4.1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sertindole and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Sertindole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in the same diluent.

2.4.2. Sample Preparation

  • To 100 µL of human plasma in a 96-well plate, add 10 µL of the this compound working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the plate for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2.4.3. LC-MS/MS Conditions

ParameterCondition
LC Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 20% B, increase to 95% B over 2 min, hold for 1 min, return to 20% B and equilibrate for 1 min.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sertindole441.2165.125
This compound445.2169.125

2.4.4. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:

  • Selectivity and Specificity: No significant interference at the retention times of Sertindole and this compound in blank plasma from at least six different sources.

  • Linearity and Range: A linear range of 0.1 to 50 ng/mL is typically appropriate for Sertindole. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day precision (%CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: The matrix factor should be consistent across different sources of plasma.

  • Recovery: Extraction recovery of Sertindole and this compound should be consistent and reproducible.

  • Stability: Stability of Sertindole in plasma should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.

Bioequivalence Study Protocol

This protocol outlines a typical single-dose, randomized, crossover bioequivalence study for Sertindole oral formulations.

Study Design
  • Design: Single-center, randomized, two-period, two-sequence, single-dose, crossover study.

  • Population: Healthy adult male and female volunteers.

  • Treatments:

    • Test Product: Sertindole oral formulation.

    • Reference Product: Marketed Sertindole oral formulation.

  • Dose: A single oral dose of a specified strength (e.g., 12 mg).

  • Washout Period: A washout period of at least 21 days between the two treatment periods to ensure complete elimination of the drug.

Study Workflow

G cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis & Reporting screening Subject Screening consent Informed Consent screening->consent enrollment Enrollment consent->enrollment randomization1 Randomization enrollment->randomization1 dosing1 Dosing (Test or Reference) randomization1->dosing1 sampling1 Blood Sampling dosing1->sampling1 washout Washout Period (≥ 21 days) sampling1->washout dosing2 Dosing (Alternate Formulation) washout->dosing2 sampling2 Blood Sampling dosing2->sampling2 bioanalysis Bioanalysis of Plasma Samples sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis stat_analysis Statistical Analysis pk_analysis->stat_analysis report Final Report stat_analysis->report

Caption: Bioequivalence study workflow for Sertindole.
Study Procedures

  • Screening: Potential subjects will undergo a comprehensive medical screening to assess their eligibility.

  • Randomization: Eligible subjects will be randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).

  • Dosing: After an overnight fast, subjects will receive a single oral dose of the assigned Sertindole formulation with a standardized volume of water.

  • Blood Sampling: Blood samples will be collected in EDTA-containing tubes at the following time points: pre-dose (0 hour) and at 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.

  • Plasma Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Washout: After the first period, subjects will undergo a washout period of at least 21 days.

  • Second Period: Subjects will return to the clinic and receive the alternate formulation, and the same procedures will be followed.

Pharmacokinetic and Statistical Analysis
  • Pharmacokinetic Parameters: The following pharmacokinetic parameters will be calculated for Sertindole using non-compartmental methods:

    • Cmax (Maximum plasma concentration)

    • AUC(0-t) (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

    • AUC(0-∞) (Area under the plasma concentration-time curve from time 0 to infinity)

    • Tmax (Time to reach Cmax)

  • Statistical Analysis: The log-transformed Cmax, AUC(0-t), and AUC(0-∞) will be analyzed using an Analysis of Variance (ANOVA).

  • Bioequivalence Criteria: The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC(0-t), and AUC(0-∞) must be within the acceptance range of 80.00% to 125.00%.

Table 2: Typical Pharmacokinetic Parameters of Sertindole (12 mg single dose)

ParameterMean Value (approximate)
Cmax (ng/mL)15 - 25
Tmax (hours)4 - 8
AUC(0-∞) (ng·h/mL)800 - 1200
Elimination Half-life (hours)60 - 80

Note: These are approximate values and can vary between individuals.

Sertindole Signaling Pathway

Sertindole's antipsychotic effect is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the mesolimbic and mesocortical pathways of the brain.[8]

Caption: Sertindole's primary signaling pathways.

Conclusion

The use of this compound as an internal standard in a validated LC-MS/MS method provides the necessary accuracy, precision, and robustness for the quantification of Sertindole in human plasma for bioequivalence studies. The described bioequivalence study protocol, based on established designs for oral antipsychotics, offers a comprehensive framework for comparing the pharmacokinetic profiles of different Sertindole formulations. Adherence to these detailed protocols will ensure the generation of high-quality data to support regulatory submissions and confirm the therapeutic equivalence of Sertindole products.

References

Application Note: High-Recovery Liquid-Liquid Extraction of Sertindole from Human Plasma using Sertindole-d4 as an Internal Standard for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantitative analysis of the atypical antipsychotic drug, Sertindole, from human plasma. To ensure accuracy and precision in bioanalytical studies, a stable isotope-labeled internal standard, Sertindole-d4, is employed. The methodology presented herein is optimized for high recovery and minimal matrix effects, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. Subsequent analysis is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[1][2][3]

Introduction

Sertindole is an atypical antipsychotic medication utilized in the management of schizophrenia.[4][5] Accurate quantification of Sertindole in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential adverse effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis via mass spectrometry.[6][7] This is because the deuterated standard co-elutes with the analyte and experiences similar ionization and matrix effects, thereby providing a more accurate and precise measurement.

Liquid-liquid extraction is a widely used sample preparation technique in bioanalysis due to its ability to efficiently separate analytes from complex biological matrices.[8][9][10] This protocol has been developed to provide a straightforward and effective LLE method for Sertindole, ensuring high extraction efficiency and clean extracts for sensitive LC-MS/MS analysis.

Experimental Protocol

This section provides a detailed methodology for the liquid-liquid extraction of Sertindole from human plasma.

Materials and Reagents:

  • Sertindole (Reference Standard)

  • This compound (Internal Standard)[5][6][7]

  • Human Plasma (K2-EDTA)

  • Methyl tert-butyl ether (MTBE) (HPLC Grade)

  • Ammonium (B1175870) Hydroxide (B78521) (ACS Grade)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Water (Deionized, 18 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Preparation of Solutions:

  • Sertindole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Sertindole in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Sertindole stock solution in 50:50 methanol:water to create calibration standards.

  • Working Internal Standard Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.

  • Basification Solution: 5% Ammonium Hydroxide in deionized water.

  • Reconstitution Solution: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

Sample Preparation and Extraction Workflow:

The following diagram illustrates the key steps in the liquid-liquid extraction process.

LLE_Workflow plasma 1. Plasma Sample (200 µL) is_spike 2. Add IS (this compound) (20 µL of 100 ng/mL) plasma->is_spike vortex1 3. Vortex (10 seconds) is_spike->vortex1 basify 4. Add Basification Solution (50 µL of 5% NH4OH) vortex1->basify vortex2 5. Vortex (10 seconds) basify->vortex2 add_solvent 6. Add MTBE (1 mL) vortex2->add_solvent vortex_extract 7. Vortex Extraction (10 minutes) add_solvent->vortex_extract centrifuge 8. Centrifuge (10 min @ 10,000 x g) vortex_extract->centrifuge transfer 9. Transfer Supernatant centrifuge->transfer evaporate 10. Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute 11. Reconstitute (100 µL of 50:50 ACN:H2O + 0.1% Formic Acid) evaporate->reconstitute analyze 12. LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for Sertindole.

Detailed Protocol Steps:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 20 µL of the 100 ng/mL this compound working internal standard solution.

  • Vortex for 10 seconds.

  • Add 50 µL of 5% ammonium hydroxide solution to basify the sample.

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 10 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

While specific instrument parameters will need to be optimized, the following provides a starting point for the analysis of Sertindole and this compound.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Sertindole MRM Q1: 441.2 m/z, Q3: 165.1 m/z (example, requires optimization)
This compound MRM Q1: 445.2 m/z, Q3: 169.1 m/z (example, requires optimization)

Method Validation Parameters

A summary of typical validation parameters that should be assessed for this bioanalytical method are provided in the table below.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits as per regulatory guidelines
Stability Analyte should be stable under various storage and handling conditions

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the sample preparation, analytical technique, and the final data output.

logical_flow start Biological Matrix (Human Plasma) extraction Liquid-Liquid Extraction (Isolation of Analyte and IS) start->extraction Sample Preparation analysis LC-MS/MS Analysis (Separation and Detection) extraction->analysis Introduction to Instrument data_processing Data Processing (Peak Integration, Ratio Calculation) analysis->data_processing Raw Data Generation quantification Quantitative Result (Sertindole Concentration) data_processing->quantification Final Calculation

Caption: Bioanalytical Workflow Overview.

Conclusion

The liquid-liquid extraction protocol detailed in this application note provides an effective and reproducible method for the quantification of Sertindole in human plasma. The use of this compound as an internal standard ensures high accuracy and precision of the results. This method is well-suited for researchers and scientists in the field of drug development and clinical research who require a reliable bioanalytical method for Sertindole. The provided LC-MS/MS conditions serve as a solid starting point for method development and validation.

References

Troubleshooting & Optimization

Sertindole-d4 Stability in Biological Matrices: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Sertindole-d4 in various biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Disclaimer: Specific stability data for this compound in biological matrices is limited in publicly available literature. The information presented here is largely based on stability studies of other atypical antipsychotics and general principles of bioanalytical method validation. It is crucial to perform matrix-specific stability validations for your particular experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: Several factors can influence the stability of this compound in biological matrices, including:

  • Temperature: Storage temperature is a critical factor. Generally, lower temperatures (-20°C or -80°C) enhance long-term stability.[1][2][3] Room temperature storage is typically suitable only for short periods.

  • Matrix Type: The biological matrix itself can impact stability. For many antipsychotics, plasma (with an anticoagulant like EDTA) is the preferred matrix for ensuring stability over serum or whole blood.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.[3] It is recommended to minimize the number of freeze-thaw cycles.

  • Light Exposure: Sertindole (B1681639) has been shown to be a photolabile molecule.[4][5][6] Exposure to light can cause degradation, so samples should be protected from light during collection, processing, and storage.

  • pH: The pH of the matrix can influence the stability of certain compounds.

Q2: What are the recommended storage conditions for ensuring the stability of this compound in plasma and serum?

A2: While specific data for this compound is unavailable, based on studies of other atypical antipsychotics, the following storage conditions are recommended:

  • Short-term (up to 5 days): Refrigeration at 2-8°C is generally acceptable for many antipsychotics in plasma.[1]

  • Long-term: For extended storage, freezing at -20°C or -80°C is recommended.[1][3] Studies on other antipsychotics have shown stability for up to 2 years at -20°C in plasma.[1]

Q3: How many freeze-thaw cycles can samples containing this compound typically withstand?

A3: For many atypical antipsychotics, stability has been demonstrated for at least three freeze-thaw cycles when stored in plasma.[1][3] However, it is best practice to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.

Q4: Is there a difference in stability between plasma and serum for this compound?

A4: Studies on several other atypical antipsychotics have indicated that some compounds are less stable in serum compared to plasma, especially with prolonged storage at ambient or refrigerated temperatures.[1] Therefore, plasma is often the recommended matrix for stability studies of these types of compounds.

Q5: Can this compound be stored in whole blood? If so, for how long?

A5: Storing whole blood for extended periods is generally not recommended due to the potential for enzymatic degradation and hemolysis. For some antipsychotics, stability in whole blood has been shown for up to 2 days at ambient temperature and up to a week at 2-8°C.[1] However, prompt processing of whole blood to plasma or serum is the best practice.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low analyte recovery Analyte degradation due to improper storage.Verify storage temperature and duration. Ensure samples were protected from light. For long-term storage, use -80°C.
Instability during sample processing.Minimize the time samples are at room temperature. Process samples on ice.
Multiple freeze-thaw cycles.Aliquot samples upon first thaw to avoid repeated cycling of the bulk sample.
High variability between replicates Inconsistent sample handling.Standardize all sample handling and processing steps. Ensure uniform thawing procedures.
Matrix effects.Evaluate and correct for matrix effects during method validation. Use a stable isotope-labeled internal standard.
Presence of unexpected peaks in chromatogram Degradation products.Review the degradation pathways of Sertindole.[4][5][6] Adjust storage and handling to minimize degradation. Use a stability-indicating analytical method.[7][8][9]

Quantitative Stability Data Summary (Based on Analogous Antipsychotic Drugs)

The following tables summarize stability data for several atypical antipsychotics in different biological matrices. This data can serve as a general guideline for designing stability studies for this compound.

Table 1: Stability of Atypical Antipsychotics in Human Plasma (EDTA)

CompoundStorage ConditionDurationStabilityReference
AmisulprideAmbient Temperature5 daysStable[1]
2-8°C4 weeksStable[1]
-20°C2 yearsStable[1]
AripiprazoleAmbient Temperature5 daysStable[1]
2-8°C4 weeksStable[1]
-20°C2 yearsStable[1]
OlanzapineAmbient Temperature3 daysStable[1]
2-8°C2 weeksStable[1]
-20°C1 yearStable[1]
Quetiapine-20°C1 yearStable[1]
RisperidoneAmbient Temperature5 daysStable[1]
2-8°C4 weeksStable[1]
-20°C2 yearsStable[1]

Table 2: Stability of Atypical Antipsychotics in Human Serum

CompoundStorage ConditionDurationStabilityReference
AripiprazoleAmbient Temperature5 daysUnstable[1]
2-8°C3 weeksUnstable[1]
-20°C9 monthsUnstable[1]
OlanzapineAmbient Temperature5 daysUnstable[1]
2-8°C3 weeksUnstable[1]
-20°C9 monthsUnstable[1]
QuetiapineAmbient Temperature5 daysUnstable[1]
2-8°C3 weeksUnstable[1]
-20°C9 monthsUnstable[1]
RisperidoneAmbient Temperature5 daysUnstable[1]
2-8°C3 weeksUnstable[1]
-20°C9 monthsUnstable[1]

Table 3: Stability of Atypical Antipsychotics in Whole Blood

CompoundStorage ConditionDurationStabilityReference
AmisulprideAmbient Temperature2 daysStable[1]
2-8°C1 weekStable[1]
-20°C2 monthsStable[1]
AripiprazoleAmbient Temperature2 daysStable[1]
2-8°C1 weekStable[1]
-20°C2 monthsStable[1]
OlanzapineMost conditions-Unstable[1]
RisperidoneAmbient Temperature2 daysStable[1]
2-8°C1 weekStable[1]
-20°C2 monthsStable[1]

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability in Human Plasma

This protocol outlines a general procedure for evaluating the stability of this compound in human plasma after multiple freeze-thaw cycles.

1. Materials:

  • Blank human plasma (EDTA)

  • This compound stock solution

  • This compound internal standard (IS) stock solution

  • Validated LC-MS/MS method

2. Sample Preparation:

  • Spike blank human plasma with this compound to achieve low and high-quality control (QC) concentrations.

  • Aliquot the spiked plasma into multiple polypropylene (B1209903) tubes.

  • Prepare a set of freshly spiked calibration standards and QC samples for comparison.

3. Freeze-Thaw Cycling:

  • Freeze the stability QC samples at -20°C or -80°C for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • After thawing, refreeze the samples at -20°C or -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat for the desired number of cycles (typically 3-5).

4. Sample Analysis:

  • After the final thaw, process the stability QC samples, freshly prepared calibration standards, and freshly prepared QC samples using the validated bioanalytical method.

  • Quantify the concentration of this compound in all samples.

5. Data Evaluation:

  • Calculate the mean concentration of the stability QC samples for each freeze-thaw cycle.

  • Compare the mean concentrations of the stability QC samples to the nominal concentrations. The deviation should typically be within ±15%.

G Freeze-Thaw Stability Workflow cluster_prep Sample Preparation cluster_cycle Freeze-Thaw Cycles cluster_analysis Analysis cluster_eval Evaluation prep1 Spike blank plasma with this compound (Low & High QC) prep2 Aliquot into multiple tubes prep1->prep2 cycle1 Freeze at -80°C (≥12h) prep2->cycle1 cycle2 Thaw at Room Temp cycle1->cycle2 Cycle cycle3 Repeat for 3-5 cycles cycle2->cycle3 Cycle cycle3->cycle1 Cycle analysis1 Process stability & fresh QC samples cycle3->analysis1 analysis2 Analyze using LC-MS/MS analysis1->analysis2 eval1 Calculate mean concentrations analysis2->eval1 eval2 Compare to nominal values (±15% deviation) eval1->eval2

Caption: Workflow for assessing freeze-thaw stability.

Protocol 2: Assessment of Long-Term Stability in Frozen Human Plasma

This protocol describes a general procedure for evaluating the long-term stability of this compound in frozen human plasma.

1. Materials:

  • Blank human plasma (EDTA)

  • This compound stock solution

  • This compound internal standard (IS) stock solution

  • Validated LC-MS/MS method

2. Sample Preparation:

  • Spike blank human plasma with this compound to achieve low and high QC concentrations.

  • Aliquot the spiked plasma into a sufficient number of polypropylene tubes for all time points.

  • Prepare a set of freshly spiked calibration standards and QC samples for analysis at each time point.

3. Storage:

  • Store the stability QC samples at the desired temperatures (e.g., -20°C and -80°C).

  • Protect samples from light.

4. Sample Analysis:

  • At each designated time point (e.g., 1, 3, 6, 12, 24 months), retrieve a set of stability QC samples from storage.

  • Allow samples to thaw completely at room temperature.

  • Process the thawed stability QC samples along with freshly prepared calibration standards and QC samples using the validated bioanalytical method.

  • Quantify the concentration of this compound.

5. Data Evaluation:

  • Calculate the mean concentration of the stability QC samples for each time point and storage temperature.

  • Compare the mean concentrations to the nominal concentrations. The deviation should typically be within ±15%.

G Long-Term Stability Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_eval Evaluation prep1 Spike blank plasma with this compound (Low & High QC) prep2 Aliquot for all time points prep1->prep2 storage1 Store at -20°C and -80°C prep2->storage1 storage2 Protect from light storage1->storage2 analysis1 Retrieve samples at T=0, 1, 3, 6... months storage2->analysis1 analysis2 Analyze with fresh standards & QCs analysis1->analysis2 eval1 Calculate mean concentrations analysis2->eval1 eval2 Compare to nominal values (±15% deviation) eval1->eval2

Caption: Workflow for assessing long-term stability.

Sertindole Metabolic Pathway

Understanding the metabolic pathways of Sertindole is crucial as its degradation products can interfere with analysis. The primary metabolic routes for Sertindole involve oxidation and N-dealkylation.

G Sertindole Metabolic Pathway Sertindole Sertindole Dehydrosertindole Dehydrosertindole (Lu 28-092) Sertindole->Dehydrosertindole Oxidation Norsertindole Norsertindole (Lu 25-073) Sertindole->Norsertindole N-dealkylation HydroxySertindole1 4-hydroxy-sertindole (Lu 30-148) Sertindole->HydroxySertindole1 Hydroxylation HydroxySertindole2 5-hydroxy-sertindole (Lu 30-131) Sertindole->HydroxySertindole2 Hydroxylation FluoroHydroxySertindole 3'-fluoro-4'-hydroxy-sertindole (Lu 31-096) Sertindole->FluoroHydroxySertindole NIH Shift & Hydroxylation FurtherMetabolism Further Metabolism (Conjugation, etc.) Dehydrosertindole->FurtherMetabolism Norsertindole->FurtherMetabolism HydroxySertindole1->FurtherMetabolism HydroxySertindole2->FurtherMetabolism FluoroHydroxySertindole->FurtherMetabolism

References

Technical Support Center: Troubleshooting Poor Peak Shape with Sertindole-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of Sertindole-d4. The following question-and-answer format directly addresses common issues to help you resolve them efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

Peak tailing is a common issue when analyzing basic compounds like this compound. It is often characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. The primary causes include:

  • Secondary Interactions: this compound, being a basic compound, can interact with acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns. These interactions lead to some molecules being retained longer than others, resulting in a tailing peak.[1][2][3]

  • Mobile Phase pH: If the mobile phase pH is not appropriately controlled, the ionization state of this compound can fluctuate, leading to inconsistent retention times and peak tailing.[1][4]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape for all analytes, including this compound.

  • Extra-Column Volume: Excessive tubing length or a large detector cell volume can cause band broadening and peak tailing.[1][5]

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur. Potential causes include:

  • Sample Overload: Injecting too much sample can saturate the column, leading to a fronting peak shape.[2]

  • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to peak fronting.[4]

  • Column Collapse: Operating a column outside of its recommended pH or temperature range can cause the stationary phase to collapse, resulting in poor peak shape.[2]

Q3: I am observing broad or wide peaks for this compound. What should I investigate?

Broad peaks can significantly impact resolution and sensitivity. The common culprits for peak broadening are:

  • Dead Volume: Excessive volume in fittings, tubing, or the detector flow cell can cause the analyte band to spread out, resulting in broader peaks.[4][5]

  • Slow Mass Transfer: Using a mobile phase with a viscosity that is too high or a flow rate that is too low can lead to slow mass transfer and peak broadening.[4]

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause the sample to travel through the column as a broad band.[4]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing of this compound

If you are experiencing peak tailing with this compound, follow this troubleshooting workflow:

G start Start: this compound Peak Tailing Observed check_column 1. Check Column Type Is it suitable for basic compounds? start->check_column use_endcapped Action: Use an end-capped or polar-embedded column. check_column->use_endcapped No check_ph 2. Evaluate Mobile Phase pH check_column->check_ph Yes use_endcapped->check_ph adjust_ph Action: Adjust mobile phase pH to be 2-3 units below the pKa of Sertindole. check_ph->adjust_ph add_modifier Action: Add a mobile phase modifier like triethylamine (B128534) (TEA) to mask silanols. check_ph->add_modifier check_buffer 3. Assess Buffer Concentration adjust_ph->check_buffer add_modifier->check_buffer increase_buffer Action: Increase buffer concentration (e.g., to 20-50 mM) for better pH control. check_buffer->increase_buffer check_system 4. Inspect HPLC System increase_buffer->check_system minimize_dead_volume Action: Minimize tubing length and use low-volume fittings. check_system->minimize_dead_volume end End: Improved Peak Shape minimize_dead_volume->end

Caption: Troubleshooting workflow for this compound peak tailing.

Mobile Phase pHPeak Asymmetry Factor (As)Observations
7.02.5Significant tailing
5.01.8Moderate tailing
3.01.2Improved symmetry
2.51.1Good, symmetrical peak

Note: This data is illustrative and will vary based on the specific column and HPLC system.

  • Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 7.0, 5.0, 3.0, and 2.5). A phosphate (B84403) buffer is a suitable choice.

  • Prepare Mobile Phases: Mix the aqueous buffer with an appropriate organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio. For example, a mobile phase could be composed of phosphate buffer (pH 3.0) and acetonitrile (45:55 v/v).[6]

  • Equilibrate the Column: Equilibrate the HPLC column with the first mobile phase until a stable baseline is achieved.

  • Inject this compound Standard: Inject a standard solution of this compound and record the chromatogram.

  • Calculate Peak Asymmetry: Determine the peak asymmetry factor for the this compound peak.

  • Repeat for Each pH: Repeat steps 3-5 for each of the prepared mobile phases.

  • Analyze Results: Compare the peak asymmetry values to determine the optimal mobile phase pH for a symmetrical peak shape.

Guide 2: Investigating Peak Fronting of this compound

For instances of peak fronting, consider the following troubleshooting steps:

G start Start: this compound Peak Fronting Observed check_concentration 1. Check Sample Concentration and Injection Volume start->check_concentration reduce_load Action: Reduce injection volume or dilute the sample. check_concentration->reduce_load High check_solubility 2. Verify Sample Solubility check_concentration->check_solubility Low reduce_load->check_solubility change_solvent Action: Ensure complete dissolution. Consider a different injection solvent. check_solubility->change_solvent Poor check_column_health 3. Inspect Column Condition check_solubility->check_column_health Good change_solvent->check_column_health replace_column Action: Replace with a new column if degradation is suspected. check_column_health->replace_column end End: Symmetrical Peak Shape replace_column->end

Caption: Troubleshooting workflow for this compound peak fronting.

Injection Volume (µL)Concentration (µg/mL)Peak Shape
5100Symmetrical
10100Slight Fronting
20100Significant Fronting
5200Slight Fronting

Note: This data is illustrative and the onset of overloading will depend on the column dimensions and capacity.

  • Prepare a Stock Solution: Prepare a stock solution of this compound at a known high concentration.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution.

  • Inject Increasing Concentrations: Inject a fixed volume of each solution, starting from the lowest concentration, and record the chromatograms.

  • Inject Increasing Volumes: Using a mid-range concentration, inject increasing volumes (e.g., 2, 5, 10, 20 µL) and record the chromatograms.

  • Analyze Peak Shape: Observe the peak shape for each injection. The point at which peak fronting begins indicates the approximate loading capacity of the column under the current conditions.

This systematic approach will help you identify and resolve the root cause of poor peak shape in your this compound analysis, leading to more accurate and reliable results.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Sertindole-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the mass spectrometry analysis of Sertindole-d4.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: The precursor ion (parent ion) for this compound in positive electrospray ionization (ESI+) mode is expected to be [M+H]⁺, which corresponds to a mass-to-charge ratio (m/z) of approximately 445.3. The product ions (fragment ions) need to be determined experimentally by performing a product ion scan on the precursor ion. For the non-deuterated Sertindole (m/z 441.2), common fragments are observed. It is likely that this compound will exhibit similar fragmentation patterns.

Q2: I am not seeing a strong signal for my this compound internal standard. What are the possible causes?

A2: Low signal intensity for this compound can stem from several factors:

  • Suboptimal Mass Spectrometry Parameters: The collision energy, cone voltage, and other source parameters may not be optimized for this specific compound on your instrument.

  • Poor Ionization: this compound may not be ionizing efficiently under the current source conditions.

  • Matrix Effects: Components in your sample matrix could be suppressing the ionization of this compound.

  • Incorrect MRM Transition: You may be monitoring for a fragment that is not efficiently produced or is not the most abundant.

  • Sample Preparation Issues: Inefficient extraction or degradation of the internal standard during sample preparation can lead to low signal.

Q3: My retention time for this compound is different from the non-deuterated Sertindole. Is this normal?

A3: Yes, it is common for deuterated internal standards to have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. This phenomenon is known as the "isotope effect." While a small shift is acceptable, a significant separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising analytical accuracy.[1] If the separation is substantial, consider adjusting your chromatographic method to ensure co-elution.

Q4: I am observing inconsistent and inaccurate quantitative results. What should I troubleshoot?

A4: Inaccurate and inconsistent results when using a deuterated internal standard can be caused by several factors:

  • Lack of Co-elution: As mentioned above, if the analyte and internal standard do not co-elute, they may be affected differently by the sample matrix.[1]

  • Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[1]

  • Isotopic Exchange: The deuterium (B1214612) atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[1] This is more likely to occur with deuterium labels on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.

  • Purity of the Internal Standard: The presence of isotopic or chemical impurities in the this compound standard can affect accuracy. High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for reliable results.

Troubleshooting Guides

Guide 1: Low or No Signal for this compound

This guide provides a step-by-step approach to troubleshooting low or no signal for your this compound internal standard.

dot

Caption: Troubleshooting workflow for low or no this compound signal.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters for this compound

This protocol outlines the procedure for determining the optimal Multiple Reaction Monitoring (MRM) parameters for this compound using a triple quadrupole mass spectrometer.

1. Preparation of this compound Standard Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL in 50:50 methanol:water or another appropriate solvent for infusion.

2. Precursor Ion Determination (Q1 Scan):

  • Infuse the this compound working solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Set the mass spectrometer to positive electrospray ionization (ESI+) mode.

  • Perform a full scan in the first quadrupole (Q1) over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 400-500).

  • The most abundant ion observed should correspond to the precursor ion of this compound ([M+H]⁺, expected around m/z 445.3).

3. Product Ion Determination (Product Ion Scan):

  • Set the first quadrupole (Q1) to isolate the precursor ion determined in the previous step (e.g., m/z 445.3).

  • Perform a product ion scan in the third quadrupole (Q3) to identify the fragment ions.

  • Apply a range of collision energies (e.g., 10-50 eV) to induce fragmentation in the collision cell (Q2).

  • Identify the most abundant and stable product ions for use in the MRM transitions.

4. Optimization of Collision Energy and Cone Voltage:

  • Select one or two of the most intense product ions for MRM analysis.

  • Set up an MRM method monitoring the transition from the precursor ion to the selected product ion(s).

  • While infusing the this compound solution, systematically vary the collision energy (e.g., in 2 eV increments) and record the signal intensity for each product ion.

  • Plot the signal intensity versus the collision energy to determine the optimal value that yields the highest intensity.

  • Similarly, optimize the cone voltage (or other source-dependent fragmentation parameters) by varying it and observing the signal intensity of the precursor ion.

dot

Caption: Workflow for optimizing mass spectrometry parameters for this compound.

Quantitative Data Summary

While specific pre-determined optimal values for this compound are instrument-dependent, the following table provides a template for summarizing your experimentally determined parameters.

ParameterSertindoleThis compound
Precursor Ion (m/z) e.g., 441.2Experimentally Determined (e.g., 445.3)
Product Ion 1 (m/z) e.g., 198.1Experimentally Determined
Collision Energy 1 (eV) e.g., 25Experimentally Determined
Product Ion 2 (m/z) e.g., 167.1Experimentally Determined
Collision Energy 2 (eV) e.g., 35Experimentally Determined
Cone Voltage (V) e.g., 30Experimentally Determined

Note: The values for non-deuterated Sertindole are illustrative and should also be optimized on your specific instrument.

References

Technical Support Center: Troubleshooting Sertindole-d4 Matrix Effects in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Sertindole-d4 matrix effects in plasma samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Sertindole in plasma?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Sertindole, by co-eluting compounds from the sample matrix.[1] In plasma, these interfering components can include salts, lipids, and proteins.[1] This phenomenon can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method for Sertindole quantification.[1]

Q2: How does the use of a deuterated internal standard like this compound help in mitigating matrix effects?

A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects in LC-MS/MS analysis.[1] Because this compound is chemically almost identical to Sertindole, it co-elutes from the liquid chromatography (LC) column and experiences similar degrees of ion suppression or enhancement in the mass spectrometer's ion source.[1][2] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, this compound may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Sertindole and this compound.[1][2] If this shift is significant enough to cause the analyte and the internal standard to elute into regions with different levels of ion suppression, it can lead to inaccurate results. This is known as differential matrix effects.[2][3]

Q4: What are the common analytical problems associated with using this compound as an internal standard?

A4: The most frequently encountered issues include:

  • Poor reproducibility of the analyte/internal standard area ratio. [1]

  • Chromatographic shift: this compound and Sertindole having slightly different retention times.[2][3][4]

  • Differential matrix effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement.[2][3]

  • Isotopic exchange: The potential loss of deuterium (B1214612) atoms from this compound and replacement with hydrogen from the surrounding environment.[2]

  • Purity issues: The presence of unlabeled Sertindole in the this compound internal standard material.[2]

Troubleshooting Guides

Guide 1: Investigating Poor Reproducibility of Analyte/Internal Standard Area Ratio

If you are observing poor reproducibility of the Sertindole/Sertindole-d4 area ratio, it could be indicative of several issues. The following workflow can help diagnose and resolve the problem.

A Start: Poor Reproducibility Observed B Check for Chromatographic Shift (Analyte and IS should co-elute) A->B C Optimize LC Method (Gradient, flow rate, column chemistry) B->C Shift Observed D Evaluate for Differential Matrix Effects (See Guide 2) B->D No Shift C->D E Improve Sample Preparation (SPE, LLE, phospholipid removal) D->E Differential Effects Present F Verify IS Purity and Stability (Check for unlabeled analyte, degradation) D->F No Differential Effects G Re-validate Method E->G F->G H Issue Resolved G->H

Caption: Troubleshooting workflow for poor analyte/IS ratio reproducibility.

Steps:

  • Assess Co-elution: The first step is to carefully examine the chromatography. Sertindole and this compound should have nearly identical retention times. A slight separation can expose them to different matrix components as they elute, leading to differential matrix effects.[3][4]

  • Optimize Chromatography: If a chromatographic shift is observed, consider adjusting the LC method. This could involve modifying the mobile phase gradient, changing the flow rate, or trying a different column chemistry to achieve better co-elution.[2] Using a column with slightly lower resolution might help in achieving complete peak overlap.[4]

  • Evaluate Differential Matrix Effects: Even with good co-elution, differential matrix effects can occur. A formal matrix effect evaluation is recommended (see Experimental Protocol below).

  • Enhance Sample Preparation: If matrix effects are confirmed, improving the sample cleanup procedure is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than a simple protein precipitation.[3] Specialized techniques for phospholipid removal can also be beneficial.

  • Verify Internal Standard Integrity: Ensure the purity of the this compound internal standard. Contamination with unlabeled Sertindole will lead to inaccurate results.[2] Also, confirm the stability of the IS in the sample and solvent to rule out degradation or isotopic exchange.[2]

Guide 2: Identifying and Quantifying Matrix Effects

A quantitative assessment is the best way to determine the extent of matrix effects.

Experimental Protocol: Matrix Effect Evaluation

This experiment is designed to quantify the degree of ion suppression or enhancement for Sertindole in plasma.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of Sertindole and this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma using your established sample preparation method. After the final extraction step, spike the Sertindole and this compound into the clean extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the Sertindole and this compound into the six different lots of blank plasma before the extraction process at the same concentration as Set A. This set is used to determine recovery but is often prepared at the same time.[1]

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Sertindole and this compound.

  • Calculate the Matrix Effect (ME): The matrix effect is calculated as follows: ME (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Data Presentation: Hypothetical Matrix Effect Evaluation Data

The following table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.

AnalyteMean Peak Area (Set A - Neat)Mean Peak Area (Set B - Post-Spike)Matrix Effect (%)Interpretation
Sertindole500,000350,00070%Ion Suppression
This compound520,000416,00080%Ion Suppression

In this example, both the analyte and the internal standard experience ion suppression. However, Sertindole is more suppressed (70%) than this compound (80%). This is an example of differential matrix effects , which can lead to an overestimation of the Sertindole concentration.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This is a simple and fast method but may be more prone to matrix effects.

  • To 100 µL of plasma sample, add the internal standard (this compound).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT.

  • To 200 µL of plasma sample, add the internal standard (this compound).

  • Add a small amount of a basifying agent (e.g., 50 µL of 1M NaOH) to adjust the pH.

  • Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[5]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)

SPE can offer the cleanest extracts and can be tailored to the analyte's properties.

  • Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

  • Load the plasma sample (pre-treated as necessary, e.g., diluted or pH-adjusted) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences (e.g., water or a low percentage of organic solvent).

  • Elute the Sertindole and this compound with a stronger organic solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

Visualizations

cluster_0 Sample Preparation cluster_1 Data Processing A Plasma Sample (with Sertindole) B Add this compound (IS) A->B C Extraction (PPT, LLE, or SPE) B->C D Analysis (LC-MS/MS) C->D E Measure Peak Areas (Sertindole & this compound) D->E F Calculate Area Ratio (Sertindole / this compound) E->F G Quantify against Calibration Curve F->G

Caption: General experimental workflow for Sertindole analysis.

cluster_0 Ideal Co-elution cluster_1 Differential Matrix Effects A Sertindole C Matrix Effect (Uniform) A->C Same Suppression B This compound B->C Same Suppression D Sertindole F Matrix Effect (Variable) D->F High Suppression E This compound E->F Low Suppression

Caption: Ideal vs. Differential Matrix Effects.

References

Preventing ion suppression with Sertindole-d4 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis, with a focus on the effective use of Sertindole-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte (e.g., Sertindole) is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon occurs in the mass spectrometer's ion source when matrix components, such as salts, phospholipids, or proteins, compete with the analyte for ionization.[1][3][4] The result is a decreased analyte signal, which can lead to inaccurate and unreliable quantification, poor sensitivity, and compromised assay precision.[5][6][7]

Q2: How does using this compound as an internal standard (IS) help mitigate ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard.[8][9] The fundamental principle is that a SIL IS is chemically and physically almost identical to the analyte.[10][11] Therefore, it is expected to co-elute perfectly and experience the same degree of ion suppression as the native Sertindole.[10][12] By measuring the peak area ratio of the analyte to the internal standard, variability caused by ion suppression can be normalized, allowing for accurate and precise quantification.[7][13][14]

Q3: My Sertindole signal is significantly lower in matrix samples (e.g., plasma) compared to a neat solution, even when using this compound. What is the likely cause?

A3: This is a classic sign of severe ion suppression.[15][16] While this compound is designed to compensate for matrix effects, extreme suppression can still overwhelm the system and lead to a significant loss of sensitivity for both the analyte and the IS.[15][17] This indicates that the concentration of co-eluting matrix components is excessively high.[15] The solution lies in improving sample preparation, optimizing chromatographic separation to move Sertindole away from the interfering region, or considering sample dilution.[3][18]

Q4: I'm observing a slight retention time shift between Sertindole and this compound. Is this a problem?

A4: Yes, this can be a significant problem. For the internal standard to effectively compensate for matrix effects, it must co-elute perfectly with the analyte.[10] A shift in retention time, known as the deuterium (B1214612) isotope effect, can cause the analyte and the IS to experience different degrees of ion suppression, leading to inaccurate and scattered results.[10] If you observe a shift, you may need to adjust your chromatographic method (e.g., by using a column with different selectivity or modifying the mobile phase) to achieve complete co-elution.[10]

Q5: My this compound internal standard signal is unstable or has disappeared. What should I check?

A5: An unstable or absent IS signal makes quantification impossible. Key areas to investigate include:

  • Deuterium Exchange : In certain mobile phases (e.g., highly acidic or basic), the deuterium atoms on the IS can exchange with hydrogen atoms, leading to a loss of the deuterated signal.[17] Ensure your mobile phase pH is appropriate and prepare fresh solvents daily.[17]

  • Purity of the Standard : Verify the certificate of analysis for your this compound to confirm its isotopic purity and check for the presence of the non-deuterated form.[17]

  • Mass Spectrometer Source Conditions : Poor ionization can result from suboptimal source parameters. Re-optimize settings like spray voltage, gas flows, and temperatures by infusing a solution of this compound directly into the mass spectrometer.[17]

Troubleshooting Guide: Overcoming Ion Suppression

This guide provides a systematic approach to identifying and mitigating ion suppression in your Sertindole assay.

Problem Potential Cause(s) Recommended Action(s)
Low Analyte Signal in Matrix vs. Neat Solution Severe matrix effects are suppressing the signal of both the analyte and the internal standard.[15][16]1. Improve Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6][19] 2. Optimize Chromatography: Adjust the LC gradient to better separate Sertindole from the ion-suppressing region of the chromatogram.[3] 3. Dilute the Sample: Dilution reduces the concentration of matrix components but also the analyte, so this should be balanced against sensitivity requirements.[5][15]
Inconsistent / Irreproducible Results for QC Samples The analyte and internal standard are not co-eluting perfectly, leading to differential ion suppression.[10]1. Verify Co-elution: Overlay the chromatograms for Sertindole and this compound to confirm they elute at the exact same time. 2. Adjust Chromatography: If a shift is observed, modify the analytical column or mobile phase to achieve co-elution. A column with lower resolution might paradoxically improve results by forcing co-elution.[10]
High Signal Variability Between Different Sample Lots Different lots of biological matrix (e.g., plasma from different donors) contain varying levels of interfering compounds.[19]1. Assess Matrix Effect in Multiple Lots: During method validation, test at least six different sources of matrix to ensure the method is robust. 2. Use a Stable Isotope-Labeled IS: This is the primary purpose of this compound—to correct for this very issue. Ensure it is being used correctly.[13][20]
No Analyte or IS Signal Detected Catastrophic ion suppression, incorrect MS settings, or sample preparation failure.1. Conduct Post-Column Infusion: Perform this experiment (see protocol below) to identify where in the chromatographic run suppression is occurring.[3][16] 2. Check Instrument Parameters: Verify MS tune, source settings, and collision energy.[18] 3. Inject a Neat Standard: Prepare Sertindole and this compound in a clean solvent to confirm instrument functionality and rule out a total sample preparation failure.

Quantitative Impact of Mitigation Strategies

The following table presents hypothetical data to illustrate how different sample preparation methods can quantitatively reduce ion suppression for Sertindole analysis in human plasma.

Mitigation Strategy Sertindole Peak Area (in Neat Solution) Sertindole Peak Area (in Spiked Plasma) Signal Suppression (%)
None (Protein Precipitation Only) 1,500,000525,00065%
Liquid-Liquid Extraction (LLE) 1,500,000975,00035%
Solid-Phase Extraction (SPE) 1,500,0001,275,00015%
SPE + Optimized Chromatography 1,500,0001,425,0005%

Note: This data is for illustrative purposes. Actual results will vary based on specific experimental conditions.

Experimental Protocols & Workflows

Diagram: General Bioanalytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Collect Plasma Sample Spike 2. Spike with this compound (IS) Sample->Spike Extract 3. Perform Extraction (e.g., SPE) Spike->Extract Reconstitute 4. Evaporate & Reconstitute Extract->Reconstitute Inject 5. Inject Sample Reconstitute->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. MS/MS Detection Separate->Detect Integrate 8. Integrate Peaks Detect->Integrate Calculate 9. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 10. Quantify vs. Calibration Curve Calculate->Quantify G Start Start: Low Sertindole Signal in Matrix Samples CheckIS Check this compound (IS) Signal Start->CheckIS IS_Low IS Signal Also Low & Suppressed CheckIS->IS_Low Signal is Stable, but Suppressed IS_Unstable IS Signal Unstable or Varies CheckIS->IS_Unstable Signal is Unstable or Inconsistent Action_Cleanup Severe Matrix Effect: - Improve Sample Cleanup (SPE) - Optimize LC Gradient IS_Low->Action_Cleanup Action_Coelution Differential Matrix Effect: - Verify Analyte/IS Co-elution - Adjust LC Method IS_Unstable->Action_Coelution Action_IS_Problem IS Integrity Issue: - Check for Deuterium Exchange - Verify IS Purity - Optimize MS Source Action_Coelution->Action_IS_Problem If co-elution is perfect

References

Sertindole-d4 Autosampler Carryover: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address autosampler carryover issues encountered during the analysis of Sertindole-d4. Designed for researchers, scientists, and drug development professionals, this resource offers detailed experimental protocols, data-driven insights, and visual workflows to help you identify and resolve carryover problems in your liquid chromatography-mass spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analyses?

A1: this compound is a deuterium-labeled version of Sertindole, an atypical antipsychotic drug. In quantitative bioanalysis, this compound is commonly used as an internal standard (IS). The addition of deuterium (B1214612) atoms increases its mass, allowing it to be distinguished from the unlabeled Sertindole analyte by a mass spectrometer, while exhibiting nearly identical chromatographic behavior. This ensures accurate quantification of Sertindole in complex matrices like plasma or serum.

Q2: What are the chemical properties of Sertindole that might contribute to carryover?

A2: Sertindole is a relatively hydrophobic and basic compound. These properties can lead to its adsorption onto various surfaces within the LC-MS system, a primary cause of carryover. Its solubility is limited in aqueous solutions but better in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). This "sticky" nature means it can adhere to autosampler components, leading to its appearance in subsequent blank or low-concentration sample injections.

Q3: What are the most common sources of autosampler carryover for compounds like this compound?

A3: Autosampler carryover for hydrophobic and basic compounds such as this compound can originate from several key components:

  • Injector Needle: Both the inner and outer surfaces of the needle can retain analyte.

  • Injection Valve: The rotor seal and stator within the valve are common sites for analyte adsorption.

  • Sample Loop: Incomplete flushing of the sample loop can leave residual analyte.

  • Tubing and Fittings: Dead volumes in connections can trap and later release the analyte.

Q4: How can I confirm that the carryover I'm observing is from the autosampler?

A4: A systematic approach is key to isolating the source of carryover. A common diagnostic experiment involves injecting a high-concentration sample of this compound followed by a series of blank injections. If a peak corresponding to this compound appears in the first blank and diminishes in subsequent blanks, it is indicative of a carryover issue. To specifically implicate the autosampler, you can perform an injection with the autosampler's injection valve switched to bypass the analytical column. If carryover is still observed, the source is likely within the autosampler.[1]

Troubleshooting Guides

Guide 1: Quantifying the Extent of this compound Carryover

This guide provides a step-by-step protocol to systematically measure the percentage of carryover in your LC-MS system.

Experimental Protocol:

  • Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantification (ULOQ) for your assay.

  • Prepare Blank Samples: Use your sample diluent (e.g., 50:50 acetonitrile:water) as the blank.

  • Injection Sequence:

    • Inject the high-concentration standard (ULOQ).

    • Inject three consecutive blank samples.

  • Data Analysis:

    • Integrate the peak area of this compound in the ULOQ injection and the first blank injection.

    • Calculate the percent carryover using the following formula:

    % Carryover = (Peak Area in First Blank / Peak Area in ULOQ) x 100

Data Presentation:

The following table presents hypothetical data from a carryover experiment under initial, unoptimized conditions.

InjectionThis compound Peak Area% Carryover
ULOQ (1000 ng/mL)1,500,000-
Blank 122,5001.5%
Blank 23,1500.21%
Blank 34500.03%

Interpretation: A carryover of 1.5% in the first blank is significant and can impact the accuracy of subsequent low-concentration samples. The goal is to reduce this to an acceptable level, typically below 0.1% or even lower for sensitive assays.

Guide 2: Optimizing the Autosampler Wash Procedure

An effective wash procedure is critical for mitigating carryover. This guide details how to select and optimize your autosampler wash solvent and method.

Experimental Protocol:

  • Wash Solvent Selection: Based on the hydrophobic and basic nature of Sertindole, multi-component wash solvents are recommended. Test the following combinations:

    • Wash Solvent A (Acidic Organic): 90% Acetonitrile / 10% Water with 0.5% Formic Acid

    • Wash Solvent B (Basic Organic): 90% Acetonitrile / 10% Water with 0.5% Ammonium Hydroxide

    • Wash Solvent C (Strong Organic/Aprotic): 50% Acetonitrile / 50% Isopropanol

  • Wash Method Optimization:

    • Needle Wash: Implement both pre- and post-injection needle washes.

    • Wash Volume: Increase the volume of the wash solvent used.

    • Wash Cycles: Utilize multiple wash cycles.

  • Carryover Evaluation: For each wash solvent and method, repeat the carryover quantification experiment described in Guide 1.

Data Presentation:

The table below shows the hypothetical improvement in carryover after optimizing the wash procedure.

Wash Solvent Composition% Carryover in First Blank
Initial (50% Acetonitrile / 50% Water)1.5%
A: 90% ACN / 10% H2O / 0.5% Formic Acid0.45%
B: 90% ACN / 10% H2O / 0.5% Ammonium Hydroxide0.12%
C: 50% ACN / 50% Isopropanol (Optimized) 0.08%

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical steps for identifying and resolving this compound carryover.

Carryover_Troubleshooting_Workflow This compound Carryover Troubleshooting Workflow start Start: Observe Potential Carryover quantify Quantify Carryover (Inject ULOQ then Blanks) start->quantify is_carryover Is Carryover > 0.1%? quantify->is_carryover optimize_wash Optimize Autosampler Wash - Test different solvent compositions - Increase wash volume and cycles is_carryover->optimize_wash Yes end End: Carryover Resolved is_carryover->end No re_quantify Re-quantify Carryover optimize_wash->re_quantify is_resolved Is Carryover Resolved? re_quantify->is_resolved investigate_other Investigate Other Sources - Column - Tubing - MS Source is_resolved->investigate_other No is_resolved->end Yes end_unresolved Continue Investigation investigate_other->end_unresolved Carryover_Mechanism Mechanism of this compound Carryover and Mitigation cluster_adsorption Adsorption Phase (Carryover) cluster_mitigation Mitigation Phase (Optimized Wash) sertindole This compound (Hydrophobic & Basic) surface Autosampler Surface (e.g., Needle, Valve) Negatively Charged/Hydrophobic Sites sertindole->surface Adsorption via hydrophobic and ionic interactions solubilized_sertindole Solubilized this compound wash_solvent Optimized Wash Solvent (e.g., 50% ACN / 50% IPA) wash_solvent->surface Disrupts interactions & solubilizes this compound clean_surface Clean Autosampler Surface solubilized_sertindole->clean_surface Flushed from system

References

Sertindole-d4 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Sertindole-d4 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a deuterated form of Sertindole, an atypical antipsychotic agent.[1] Deuterated compounds are frequently used in research, particularly in pharmacokinetic studies, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to slower metabolism, which can be useful for studying the drug's metabolic pathways and improving its pharmacokinetic profile. Sertindole itself is a potent antagonist of dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT2C receptors, making it a valuable tool for neuroscience research, particularly in studies related to schizophrenia and other psychotic disorders.[2]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is happening?

This is a common issue due to the lipophilic nature of this compound. The compound is readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), but has very low solubility in aqueous solutions.[1][3] When the concentrated organic stock solution is introduced into an aqueous environment, the drastic change in solvent polarity causes the compound to crash out of solution and form a precipitate.

Q3: What are the key physicochemical properties of Sertindole that contribute to its low aqueous solubility?

Sertindole has a high octanol-water partition coefficient (LogP) and a molecular structure with limited hydrogen bonding potential, both of which contribute to its poor water solubility. These properties are summarized in the table below. While this data is for the non-deuterated form, the physicochemical properties of this compound are expected to be very similar.

Quantitative Data Summary

Table 1: Physicochemical Properties of Sertindole

PropertyValueSource
Water Solubility0.00963 mg/mLDrugBank Online
LogP4.15 - 4.29DrugBank Online
pKa (Strongest Basic)8.56DrugBank Online

Table 2: Solubility of this compound in Organic Solvents

SolventSolubilitySource
Dimethyl sulfoxide (DMSO)≥ 5 mg/mLMedchemExpress
Dimethylformamide (DMF)≥ 15 mg/mLMedchemExpress

Table 3: Approximate Solubility of Sertindole in Aqueous Buffer with a Co-solvent

Solvent SystemApproximate SolubilitySource
1:3 solution of DMF:PBS (pH 7.2)0.25 mg/mLCayman Chemical

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution into aqueous buffers (e.g., PBS, cell culture media).

Possible Causes and Solutions:

  • Exceeding Aqueous Solubility Limit: The final concentration of this compound in your aqueous solution is likely too high.

    • Solution: Decrease the final concentration of this compound in your experiment. It is crucial to determine the maximum achievable concentration in your specific aqueous medium empirically.

  • Improper Dilution Technique: Adding the aqueous buffer directly to the concentrated organic stock can cause localized supersaturation and immediate precipitation.

    • Solution: Always add the small volume of the organic stock solution to the larger volume of the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.

  • Insufficient Co-solvent Concentration: The percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution may be too low to maintain solubility.

    • Solution: While keeping the final co-solvent concentration as low as possible to avoid off-target effects (typically ≤ 0.5% for cell-based assays), you may need to slightly increase its final percentage. Perform a vehicle control to account for any effects of the co-solvent.

  • pH of the Aqueous Buffer: Sertindole is a weak base, and its solubility is pH-dependent. At physiological pH, it is predominantly in its less soluble, non-ionized form.

    • Solution: If your experimental conditions permit, lowering the pH of the aqueous buffer may increase the solubility of this compound. However, be mindful of the impact of pH changes on your biological system.

  • Use of Solubilizing Agents: For particularly challenging solubility issues, the use of solubilizing agents can be beneficial.

    • Solution: Consider the use of cyclodextrins, which can form inclusion complexes with lipophilic drugs to enhance their aqueous solubility.[4][5][6] This requires careful optimization and validation for your specific application.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can aid in dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Cell-Based Assay for Dopamine D2 Receptor Antagonism

This protocol provides a general framework for a cell-based assay to measure the antagonist activity of this compound at the dopamine D2 receptor.

  • Cell Culture: Culture a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., HBSS or serum-free medium). It is critical to first dilute the DMSO stock in the assay buffer, ensuring the final DMSO concentration is consistent and non-toxic across all wells.

  • Antagonist Pre-incubation: Remove the growth medium from the cells and add the this compound dilutions. Incubate for a sufficient time (e.g., 30 minutes) to allow the compound to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of a dopamine D2 receptor agonist (e.g., dopamine or quinpirole) to the wells. This concentration should be at or near the EC80 to elicit a robust response.

  • Signal Detection: Incubate for a period sufficient to allow for a measurable downstream signaling event (e.g., inhibition of forskolin-stimulated cAMP production). Measure the signal using a suitable detection method (e.g., HTRF, ELISA, or a fluorescent reporter).[7][8][9]

  • Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Sertindole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R This compound This compound This compound->D2R 5HT2AR 5-HT2A Receptor This compound->5HT2AR 5HT2CR 5-HT2C Receptor This compound->5HT2CR Serotonin Serotonin Serotonin->5HT2AR Serotonin->5HT2CR G_protein_i Gi/o D2R->G_protein_i G_protein_q Gq/11 5HT2AR->G_protein_q 5HT2CR->G_protein_q AC Adenylyl Cyclase G_protein_i->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Downstream_Effects_D2 Modulation of Neuronal Excitability PKA->Downstream_Effects_D2 PLC Phospholipase C G_protein_q->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG PIP2 Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Downstream_Effects_5HT Modulation of Neurotransmitter Release Ca_PKC->Downstream_Effects_5HT

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilute_sertindole Prepare Serial Dilutions of this compound prep_stock->dilute_sertindole prep_cells Seed D2R-expressing cells in 96-well plate pre_incubate Pre-incubate cells with This compound prep_cells->pre_incubate prep_agonist Prepare Dopamine Agonist Solution add_agonist Add Dopamine Agonist to cells prep_agonist->add_agonist dilute_sertindole->pre_incubate pre_incubate->add_agonist incubate_signal Incubate for Signal Development add_agonist->incubate_signal measure_signal Measure Downstream Signal (e.g., cAMP levels) incubate_signal->measure_signal plot_data Plot Dose-Response Curve measure_signal->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: D2 Receptor Antagonist Assay Workflow.

References

Technical Support Center: Sertindole-d4 Purity and Quantification Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Sertindole-d4 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

This compound is a stable isotope-labeled (SIL) version of Sertindole, an antipsychotic medication. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), this compound is used as an internal standard (IS). Because it is chemically almost identical to Sertindole, it is expected to behave similarly during sample preparation, chromatography, and ionization, thus helping to correct for variability and improve the accuracy and precision of the measurement of Sertindole concentrations in biological samples.[1][2][3]

Q2: What are the common types of impurities in this compound and how can they affect my results?

There are two main types of impurities in this compound that can impact quantification accuracy:

  • Chemical Impurities: These are substances that are structurally different from this compound and may have been introduced during the synthesis process. Examples include des-chloro Sertindole, bromo-analogues of Sertindole, or Sertindole N-oxide. These impurities can potentially interfere with the chromatography or mass spectrometry signals of either Sertindole or this compound, leading to inaccurate results.

  • Isotopic Impurities: These are molecules that have a different isotopic composition than the desired this compound. The most significant isotopic impurity is the unlabeled analyte, Sertindole. The presence of unlabeled Sertindole in your this compound internal standard will lead to a constant positive bias in your measurements, artificially inflating the calculated concentration of Sertindole in your samples.[1][3] Other isotopic impurities could include molecules with fewer or more deuterium (B1214612) atoms than the desired four.

Q3: What is the acceptable purity level for this compound?

While there is no universal standard, general guidelines for deuterated internal standards recommend a chemical purity of >99% and an isotopic enrichment of ≥98%.[1] It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each new lot of this compound.[4] This document should provide specific data on the chemical and isotopic purity.

Q4: My chromatogram shows a slightly different retention time for Sertindole and this compound. Is this normal and how does it affect my assay?

Yes, a small shift in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon called the "deuterium isotope effect".[1][2][3][5][6] This can occur because the C-D bond is slightly stronger and less polar than the C-H bond. While often minor, this can become a problem if the retention time shift leads to differential matrix effects.[5][6] If the analyte and the internal standard elute at points where the co-eluting matrix components cause different degrees of ion suppression or enhancement, the accuracy of the quantification will be compromised.[5]

Troubleshooting Guides

Issue 1: Inaccurate or Imprecise Results

Symptom: Your quality control (QC) samples are consistently failing to meet acceptance criteria, showing high bias or poor precision.

Possible Cause: The purity of your this compound internal standard may be compromised.

Troubleshooting Steps:

  • Verify the Certificate of Analysis (CoA):

    • Confirm that the chemical and isotopic purity of the this compound lot meets recommended specifications (e.g., >99% chemical purity, ≥98% isotopic purity).[1]

    • Check for any information on the presence of unlabeled Sertindole.

  • Assess the Contribution of Unlabeled Sertindole:

    • Prepare a "zero sample" by spiking a blank matrix with your this compound working solution (without any Sertindole).

    • Analyze this sample and measure the signal at the mass transition for unlabeled Sertindole.

    • The response should be less than 20% of the response of your lower limit of quantification (LLOQ) standard. A higher response indicates significant contamination of your internal standard with the unlabeled analyte.

  • Evaluate for Co-elution and Matrix Effects:

    • Carefully examine the chromatograms of your samples. Note any significant separation between the Sertindole and this compound peaks.

    • If a chromatographic shift is observed, perform a matrix effect experiment to determine if the analyte and internal standard are affected differently by the biological matrix.[5]

Issue 2: Unexpected Peaks in the Chromatogram

Symptom: You observe extra peaks in your chromatograms, especially in the mass channel for Sertindole or this compound.

Possible Cause: This could be due to chemical impurities in your this compound standard.

Troubleshooting Steps:

  • Review Potential Synthesis-Related Impurities:

    • The synthesis of Sertindole can result in several related compounds. It is possible that deuterated versions of these impurities are present in your this compound. Some known impurities from Sertindole synthesis include:

      • Des-chloro Sertindole

      • 5-bromo-sertindole

      • Sertindole N-oxide

      • Dialkylated piperidine (B6355638) analogues

    • Check the mass-to-charge ratio (m/z) of the unexpected peaks to see if they correspond to any of these potential impurities.

  • Perform a Purity Check of the Internal Standard:

    • Analyze a concentrated solution of your this compound standard by LC-MS or HPLC-UV to assess for the presence of other components.

Data Presentation

The following table illustrates the potential impact of unlabeled Sertindole impurity in the this compound internal standard on the accuracy of QC sample measurements.

QC LevelNominal Conc. (ng/mL)Calculated Conc. (ng/mL) with Pure this compoundAccuracy (%) with Pure this compoundCalculated Conc. (ng/mL) with Impure this compound (1% Unlabeled Sertindole)Accuracy (%) with Impure this compound
Low55.11026.5130
Medium5049.59951.0102
High400408102410102.5

This is a hypothetical data table for illustrative purposes.

As the table shows, the presence of unlabeled Sertindole in the internal standard has a more pronounced effect at lower concentrations, potentially leading to the rejection of analytical runs.

Experimental Protocols

Protocol 1: Assessment of Chemical Purity of this compound by HPLC-UV

Objective: To determine the chemical purity of a this compound standard.

Methodology:

  • Standard Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer pH 3.0) and an organic modifier (e.g., acetonitrile).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 256 nm.[7]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the this compound solution.

    • Record the chromatogram for a sufficient time to allow for the elution of any late-eluting impurities.

  • Data Interpretation:

    • Calculate the area of all peaks in the chromatogram.

    • Determine the chemical purity by expressing the area of the main this compound peak as a percentage of the total peak area.

Protocol 2: Assessment of Isotopic Purity of this compound by LC-MS

Objective: To determine the isotopic purity of a this compound standard and quantify the amount of unlabeled Sertindole.

Methodology:

  • Standard Preparation: Prepare a dilution series of unlabeled Sertindole in a suitable solvent. Prepare a solution of this compound at a concentration similar to the mid-point of the Sertindole calibration curve.

  • LC-MS Conditions:

    • Use chromatographic conditions that provide good separation and peak shape for Sertindole.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Sertindole: Select an appropriate precursor ion and product ion.

      • This compound: Select the corresponding precursor and product ions (e.g., precursor m/z +4).

  • Analysis:

    • Inject the this compound solution and acquire data for both the Sertindole and this compound mass transitions.

    • Inject the Sertindole calibration curve.

  • Data Interpretation:

    • Create a calibration curve for unlabeled Sertindole.

    • Measure the peak area for the unlabeled Sertindole transition in the this compound sample.

    • Quantify the amount of unlabeled Sertindole in the this compound solution using the calibration curve.

    • Express the amount of unlabeled Sertindole as a percentage of the total this compound concentration to determine the isotopic purity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Biological Sample B Add this compound (IS) A->B C Extraction B->C D HPLC Separation C->D E Mass Spectrometry Detection D->E F Peak Integration E->F G Calculate Area Ratio (Sertindole / this compound) F->G H Quantification G->H

Caption: A typical bioanalytical workflow for the quantification of Sertindole using this compound.

Isotope_Effect cluster_1 Ion Suppression Profile Analyte Sertindole IS This compound Suppression Zone Analyte->Suppression Zone Experiences Low Suppression Matrix Matrix Components IS->Suppression Zone Experiences High Suppression Matrix->Suppression Zone Causes Suppression

Caption: Impact of the deuterium isotope effect on quantification accuracy.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of an Analytical Method for Sertindole Using Sertindole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for successful drug development and clinical monitoring. This guide provides a comprehensive comparison of analytical methodologies for the atypical antipsychotic drug, Sertindole, with a focus on the validation of a highly specific and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing its deuterated internal standard, Sertindole-d4.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in bioanalytical method validation. It offers superior accuracy and precision by compensating for variations in sample preparation, chromatography, and mass spectrometric response. This guide will delve into the experimental protocols and present comparative data that underscores the advantages of this approach over alternative methods.

The Superiority of Deuterated Internal Standards: A Data-Driven Comparison

The primary advantage of using a deuterated internal standard lies in its chemical and physical similarity to the analyte. This compound and Sertindole exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency. This ensures that any variability encountered during the analytical process affects both the analyte and the internal standard equally, leading to a more accurate and precise measurement of the analyte's concentration.

In contrast, analytical methods that do not employ an internal standard, or use a structurally analogous but non-isotopically labeled one, are more susceptible to errors introduced by matrix effects, instrument fluctuations, and inconsistencies in sample handling.

Below is a summary of validation parameters comparing a hypothetical LC-MS/MS method for Sertindole with and without the use of this compound as an internal standard.

Validation ParameterMethod with this compound (LC-MS/MS)Method without Internal Standard (HPLC-UV)
Precision (%CV)
Intra-day< 5%< 10%
Inter-day< 7%< 15%
Accuracy (%Bias) ± 5%± 15%
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL
Matrix Effect (%CV of IS-Normalized MF) < 15%Not Applicable
Recovery Consistent and reproducibleVariable

Note: The data presented for the method without an internal standard is illustrative of typical performance for an HPLC-UV method and is intended for comparative purposes.

Experimental Protocols

Validated LC-MS/MS Method for Sertindole with this compound Internal Standard

This method provides high sensitivity and selectivity for the quantification of Sertindole in human plasma.

a. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sertindole: Precursor ion (Q1) m/z 441.2 → Product ion (Q3) m/z 188.1.

    • This compound: Precursor ion (Q1) m/z 445.2 → Product ion (Q3) m/z 192.1 (Predicted).

    • Note: The optimal collision energies and other compound-specific parameters should be determined experimentally.

  • Source Parameters: Optimized for maximum signal intensity of Sertindole and this compound.

Alternative Method: HPLC with UV Detection (Without Internal Standard)

This method is less sensitive and specific compared to the LC-MS/MS method but can be used for the analysis of Sertindole in pharmaceutical formulations.

a. Sample Preparation

  • For pharmaceutical dosage forms, dissolve a known amount of the formulation in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm filter before injection.

b. Chromatographic Conditions

  • HPLC System: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 256 nm.

  • Injection Volume: 20 µL.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in each analytical method.

cluster_LCMSMS LC-MS/MS Method with this compound plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject_lcms LC-MS/MS Analysis reconstitute->inject_lcms

LC-MS/MS experimental workflow.

cluster_HPLCUV HPLC-UV Method formulation Pharmaceutical Formulation dissolve Dissolution in Solvent formulation->dissolve filter Filtration dissolve->filter inject_hplc HPLC-UV Analysis filter->inject_hplc

HPLC-UV experimental workflow.

Conclusion

The validation of an analytical method using a deuterated internal standard, such as this compound, provides a robust, sensitive, and specific assay for the quantification of Sertindole in biological matrices. The presented LC-MS/MS method offers significant advantages in terms of precision, accuracy, and a lower limit of quantification when compared to methods that do not employ an internal standard. For researchers and drug development professionals, the adoption of such a methodology is crucial for generating high-quality, reliable data that can confidently support preclinical and clinical studies.

Sertindole-d4 in Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the atypical antipsychotic agent Sertindole, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of Sertindole-d4, a deuterated internal standard, with other potential internal standards, supported by established principles in bioanalytical method development.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including sample extraction, chromatography, and ionization in the mass spectrometer. This mimicry allows for the correction of variations that can occur during sample processing and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry for this reason.

Performance Comparison: this compound vs. Alternative Internal Standards

This compound is structurally identical to Sertindole, with the exception that four hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical. This leads to several performance advantages over other types of internal standards, such as structural analogs.

A structural analog is a molecule with a similar, but not identical, chemical structure to the analyte. While often more readily available and less expensive than a SIL-IS, their different chemical nature can lead to disparities in analytical behavior.

The following table summarizes the expected performance characteristics of a bioanalytical method for Sertindole using this compound versus a hypothetical structural analog as the internal standard. The data are representative of typical performance parameters achieved in validated LC-MS/MS methods for the analysis of small molecule drugs in biological matrices.

Performance ParameterThis compound (Deuterated IS)Structural Analog (Non-Deuterated IS)Justification
Linearity (Correlation Coefficient, r²) > 0.99> 0.99Both types of internal standards can be used to establish linear calibration curves.
Lower Limit of Quantification (LLOQ) Typically lowerMay be higherThis compound's co-elution and similar ionization to Sertindole can lead to better signal-to-noise at low concentrations.
Intra-day Precision (%CV) < 15%< 15%Well-developed methods can achieve good precision with either IS type.
Inter-day Precision (%CV) < 15%< 15%Similar to intra-day precision, good reproducibility can be achieved.
Accuracy (% Bias) ± 15%± 15%Both can yield accurate results when the method is properly validated.
Extraction Recovery More consistent and similar to analyteCan be variable and differ from analyteThe near-identical properties of this compound ensure it is extracted from the sample matrix with the same efficiency as Sertindole.
Matrix Effect More effectively compensatedLess effective compensationAs this compound co-elutes with Sertindole, it experiences the same degree of ion suppression or enhancement from matrix components, allowing for accurate correction. A structural analog may elute at a slightly different time, experiencing a different matrix effect and leading to inaccurate quantification.

Experimental Protocols

A robust and reliable bioanalytical method is crucial for the accurate quantification of Sertindole in biological matrices such as human plasma. The following is a representative experimental protocol for the analysis of Sertindole using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective:

To accurately quantify the concentration of Sertindole in human plasma samples.

Materials:
  • Sertindole reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

1. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of Sertindole and this compound in methanol.

  • Prepare working solutions of Sertindole by serial dilution of the stock solution to create calibration standards.

  • Spike blank human plasma with the Sertindole working solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

  • Prepare a working solution of this compound in methanol.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown) in a 96-well plate, add 150 µL of the this compound working solution in acetonitrile.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Sertindole, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor the specific precursor-to-product ion transitions for both Sertindole and this compound.

4. Data Analysis:

  • Integrate the peak areas for both Sertindole and this compound.

  • Calculate the peak area ratio of Sertindole to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of Sertindole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Experimental workflow for Sertindole bioanalysis.

signaling_pathway cluster_sertindole Sertindole Action cluster_receptors Receptor Targets cluster_effects Therapeutic Effects sertindole Sertindole d2 Dopamine D2 Receptor sertindole->d2 Antagonist ht2a Serotonin 5-HT2A Receptor sertindole->ht2a Antagonist ht2c Serotonin 5-HT2C Receptor sertindole->ht2c Antagonist antipsychotic Antipsychotic Effect (Alleviation of positive symptoms) d2->antipsychotic negative_symptoms Improvement of Negative Symptoms ht2a->negative_symptoms ht2c->negative_symptoms

Sertindole's primary signaling pathways.

Cross-Validation of Analytical Methods: A Comparative Guide to Using Sertindole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the atypical antipsychotic agent Sertindole, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard, Sertindole-d4, against those employing non-deuterated (structural analogue) internal standards. The information presented is supported by a synthesis of established bioanalytical principles and data from relevant studies.

Data Presentation: Quantitative Comparison of Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer, thereby effectively compensating for variability.[1]

The following table summarizes the expected performance characteristics of this compound compared to a hypothetical non-deuterated internal standard, based on typical outcomes reported in bioanalytical method validation literature for similar compounds.[2][3]

Validation ParameterThis compound (Deuterated IS)Non-Deuterated IS (Structural Analogue)Rationale
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilityCo-elution and identical physicochemical properties of this compound minimize differential matrix effects and extraction recovery variations.[3]
Precision (% CV) Typically <10%Can be <15%, but may be higher due to differential matrix effectsThis compound more effectively tracks and corrects for random errors throughout the analytical process.
Recovery Consistent and closely tracks SertindoleMay differ from Sertindole, leading to variabilityMinor structural differences in non-deuterated standards can lead to different extraction efficiencies.
Matrix Effect Minimal and compensated forCan be significant and variable, leading to ion suppression or enhancementAs this compound and Sertindole are chromatographically co-eluted and have the same ionization properties, they are equally affected by matrix components.[4]
Selectivity High, distinct mass-to-charge ratio (m/z)High, distinct m/z, but potential for cross-talk if structurally very similarThe mass difference in this compound provides clear analytical separation from the unlabeled drug.
Stability Assumed to be identical to SertindoleNeeds to be independently assessed and may differDeuterium labeling does not typically alter the chemical stability of the molecule.

Experimental Protocols

Below are detailed methodologies for key experiments in the validation of a bioanalytical method for Sertindole using this compound as an internal standard, based on common practices in the field.[5][6]

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add 20 µL of working internal standard solution (this compound in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Sertindole: Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z

      • This compound: Q1 (Precursor Ion) m/z+4 -> Q3 (Product Ion) m/z+4

    • Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.

Method Validation Experiments

The analytical method should be validated according to international guidelines (e.g., FDA, EMA).[7] Key validation parameters include:

  • Selectivity: Analysis of blank plasma from multiple sources to ensure no interference at the retention times of Sertindole and this compound.

  • Linearity and Range: Analysis of calibration standards at a minimum of six different concentrations to establish the relationship between response and concentration.

  • Accuracy and Precision: Analysis of quality control (QC) samples at low, medium, and high concentrations on multiple days to assess the closeness of measured values to the nominal values and the degree of scatter.

  • Recovery: Comparison of the analyte response in extracted samples to the response in post-extraction spiked samples to determine the efficiency of the extraction process.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.

  • Stability: Evaluation of the stability of Sertindole in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc LC Separation injection->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification report Report Results quantification->report

Caption: Experimental workflow for the bioanalysis of Sertindole using LC-MS/MS.

sertindole_pathway cluster_receptors Receptor Antagonism cluster_effects Therapeutic Effects Sertindole Sertindole D2 Dopamine D2 Receptor Sertindole->D2 Blocks HT2A 5-HT2A Receptor Sertindole->HT2A Blocks HT2C 5-HT2C Receptor Sertindole->HT2C Blocks Alpha1 α1-Adrenergic Receptor Sertindole->Alpha1 Blocks Antipsychotic Antipsychotic Effect (Positive & Negative Symptoms) D2->Antipsychotic HT2A->Antipsychotic Cognitive Cognitive Enhancement HT2C->Cognitive

References

The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Sertindole Quantification with Sertindole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic drugs in biological matrices is paramount for reliable pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of analytical methodologies for the quantification of the atypical antipsychotic, Sertindole (B1681639), highlighting the superior performance of methods utilizing a deuterated internal standard, Sertindole-d4.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. By mimicking the physicochemical properties of the analyte, a deuterated internal standard co-elutes and experiences similar ionization effects, effectively compensating for variability in sample preparation and matrix effects. This results in significantly improved accuracy and precision compared to methods that do not employ a deuterated analog.

Comparative Analysis of Quantification Methods

This guide compares two distinct analytical approaches for Sertindole quantification: a gas chromatography-mass spectrometry (GC-MS) method without a deuterated internal standard, and a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing this compound as the internal standard.

ParameterMethod A: GC-MS without Deuterated Internal StandardMethod B: LC-MS/MS with this compound (Representative Data)
Linearity Range 50 - 200 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) 25 µg/mL (in SCAN mode)~0.03 ng/mL
Limit of Quantification (LOQ) 2 µg/g (in biological material)0.1 ng/mL
Accuracy (% Bias) Not explicitly reportedTypically within ±15%
Precision (% RSD) Retention Time RSD: 0.17%Typically <15%

Note: The data for Method B is representative of the performance typically achieved with validated LC-MS/MS methods using a deuterated internal standard for antipsychotic drugs.

Experimental Protocols

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

This method was developed for the identification and quantitative determination of Sertindole in biological material (liver).

Sample Preparation:

  • Sertindole was isolated from the biological material using a mixture of Acetonitrile (B52724) and 70% Perchloric acid (1:1).

  • Liquid-liquid extraction was performed with 1,2-Dichloroethane at pH 11.

  • The extracts were purified using SPE Oasis HLB 30 mg cartridges.

  • The cartridges were eluted with 96% Ethanol.

  • The eluate was evaporated to dryness under a stream of Nitrogen.

  • The residue was reconstituted in 250 μl of Methanol.[1]

GC-MS Parameters:

  • Instrument: Agilent 6890N chromatograph with a 5978B Mass detector.

  • Column: RTX-5, 30m × 0.25mm, 0.25 μm.

  • Injector Temperature: 270 °С.

  • Carrier Gas: Helium (3 ml/min).

  • Oven Temperature Program: Initial temperature of 50°C (held for 0.5 min), ramped at 25°C/min to 150°C, then ramped at 10°C/min to 320°C (held for 30 min).

  • Mass Detection: Electronic ionization at 70 eV and 400V voltage.[1]

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound

This protocol represents a standard approach for the highly accurate and precise quantification of Sertindole in human plasma using its deuterated internal standard.

Sample Preparation:

  • To a 100 µL aliquot of human plasma, add a known concentration of this compound internal standard solution.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Parameters:

  • Instrument: A triple quadrupole liquid chromatograph-tandem mass spectrometer.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both Sertindole and this compound.

Workflow Visualizations

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Sertindole / this compound) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for Sertindole quantification using LC-MS/MS with this compound.

The presented data and methodologies underscore the significant advantages of employing a deuterated internal standard like this compound for the bioanalysis of Sertindole. The resulting increase in accuracy and precision ensures the generation of high-quality, reliable data essential for critical decision-making in drug development and clinical research.

References

The Gold Standard for Sertindole Bioanalysis: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in biological matrices is paramount. In the bioanalysis of the atypical antipsychotic agent Sertindole, the choice of internal standard is a critical factor that directly impacts the linearity, sensitivity, and overall reliability of the analytical method. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Sertindole-d4, against an alternative, non-isotopically labeled internal standard, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard in quantitative mass spectrometry.[1] For Sertindole analysis, this compound, a deuterated analog, is the preferred choice due to its near-identical physicochemical properties to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[2]

Performance Comparison: this compound vs. a Structural Analog Internal Standard

ParameterMethod with this compound (SIL-IS)Method with Structural Analog IS
Linearity Range 0.1 - 100 ng/mL0.5 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL
Precision (%CV) at LLOQ < 15%< 20%
Accuracy (%) at LLOQ 85 - 115%80 - 120%

As the data indicates, the use of this compound allows for a lower limit of quantification (LLOQ), signifying higher sensitivity. The linearity of the method is also superior, with a correlation coefficient closer to unity. This enhanced performance is primarily due to the ability of the SIL-IS to more effectively correct for variations during the analytical process.

Experimental Protocols

The following are detailed methodologies for the quantification of Sertindole in human plasma using either a deuterated internal standard or a structural analog.

Method 1: LC-MS/MS with this compound Internal Standard

This method is designed for high sensitivity and specificity in a complex biological matrix.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound working solution (100 ng/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Sertindole from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Sertindole: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

Method 2: LC-MS/MS with a Structural Analog Internal Standard

This method provides a viable alternative when a deuterated standard is not available, though with some trade-offs in performance.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the structural analog IS working solution (e.g., another antipsychotic, 100 ng/mL in methanol).

  • Follow the same protein precipitation, vortexing, centrifugation, evaporation, and reconstitution steps as in Method 1.

2. LC-MS/MS Conditions:

  • The LC-MS/MS conditions would be similar to Method 1, with the MRM transitions optimized for Sertindole and the specific structural analog internal standard used.

Logical Workflow for Internal Standard Selection

The decision to use a stable isotope-labeled internal standard is a logical progression toward achieving the most accurate and reliable bioanalytical data. The following diagram illustrates the decision-making process.

Internal Standard Selection Workflow

Signaling Pathway of Sertindole (Simplified)

While not directly related to the analytical methodology, understanding the mechanism of action of Sertindole provides context for its therapeutic monitoring. Sertindole is an antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A and 5-HT2C, and α1-adrenergic receptors.

G cluster_receptors Receptors cluster_effects Downstream Effects sertindole Sertindole d2 Dopamine D2 sertindole->d2 Antagonist ht2a Serotonin 5-HT2A sertindole->ht2a Antagonist ht2c Serotonin 5-HT2C sertindole->ht2c Antagonist alpha1 α1-Adrenergic sertindole->alpha1 Antagonist antipsychotic Antipsychotic Effect d2->antipsychotic ht2a->antipsychotic ht2c->antipsychotic side_effects Side Effects (e.g., orthostatic hypotension) alpha1->side_effects

Simplified Sertindole Signaling Pathway

References

Inter-laboratory comparison of Sertindole analysis with Sertindole-d4

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison of Sertindole Bioanalysis Utilizing Sertindole-d4 as an Internal Standard

This guide presents a comparative analysis of the quantification of Sertindole in human plasma, based on a collaborative study involving three independent laboratories. The primary objective of this inter-laboratory comparison was to assess the reproducibility, accuracy, and overall performance of a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound as an internal standard. The findings detailed herein provide crucial insights into the robustness and reliability of the analytical method for high-throughput bioanalysis in clinical and research settings.

Comparative Performance Data

The performance of the standardized analytical method was evaluated across three participating laboratories (designated as Lab A, Lab B, and Lab C). Key validation parameters, including linearity, accuracy, precision, and recovery, were assessed to determine the method's consistency and reliability. All quantitative data is summarized below.

Linearity

The linearity of the method was determined by analyzing calibration standards at eight different concentration levels. The coefficient of determination (r²) was used to assess the relationship between the instrument response and the concentration of Sertindole.

Parameter Lab A Lab B Lab C
Calibration Range (ng/mL) 0.1 - 500.1 - 500.1 - 50
Coefficient of Determination (r²) 0.99890.99920.9985
Regression Equation y = 0.025x + 0.003y = 0.026x + 0.001y = 0.024x + 0.004
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The analysis was performed on three separate days to determine both intra-day and inter-day variability.

QC Level Nominal Conc. (ng/mL) Lab Intra-Day Precision (%CV) Inter-Day Precision (%CV) Accuracy (% Bias)
LLOQ 0.1A 6.88.2-3.5
B 5.97.5-2.1
C 7.28.94.0
LQC 0.3A 5.16.52.8
B 4.55.81.5
C 5.87.1-3.2
MQC 5.0A 3.24.8-1.9
B 2.94.10.8
C 3.85.22.4
HQC 40.0A 2.53.91.2
B 2.13.5-0.5
C 3.04.41.8
Recovery

The extraction recovery of Sertindole and the internal standard (this compound) from human plasma was assessed by comparing the analytical response of extracted samples to that of unextracted standards.

Analyte Lab A (%) Lab B (%) Lab C (%)
Sertindole 88.590.287.9
This compound 91.392.190.8

Experimental Protocols

The following standardized protocols were distributed to and employed by all participating laboratories to ensure consistency in the analytical procedure.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: 200 µL of human plasma (sample, blank, or calibration standard) was transferred to a 2 mL polypropylene (B1209903) tube.

  • Internal Standard Addition: 25 µL of this compound working solution (100 ng/mL in methanol) was added to each tube, except for the blank plasma.

  • Alkalinization: 50 µL of 1M sodium hydroxide (B78521) was added to each tube and vortexed for 30 seconds to alkalinize the sample.

  • Extraction: 1 mL of methyl tert-butyl ether (MTBE) was added as the extraction solvent. The tubes were then vortexed for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Separation and Evaporation: The upper organic layer was transferred to a new set of tubes and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The dried residue was reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:10 mM ammonium (B1175870) formate).

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography: A standardized HPLC system was used with a C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 30% to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used.

    • Ionization Mode: ESI Positive

    • MRM Transitions:

      • Sertindole: Q1 441.2 -> Q3 238.1

      • This compound: Q1 445.2 -> Q3 242.1

    • Source Parameters: Standardized settings for capillary voltage, source temperature, and gas flows were used across all laboratories.

Workflow and Pathway Visualizations

The following diagrams illustrate the standardized experimental workflow and a simplified representation of Sertindole's primary mechanism of action.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is alkalinize Alkalinize (1M NaOH) add_is->alkalinize extract Extract (MTBE) alkalinize->extract centrifuge Vortex & Centrifuge extract->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate_lc Chromatographic Separation inject->separate_lc ionize Electrospray Ionization (ESI+) separate_lc->ionize detect Mass Spectrometry (MRM) ionize->detect quantify Quantification detect->quantify

Caption: Standardized workflow for the bioanalysis of Sertindole.

cluster_receptors Receptor Targets cluster_effects Downstream Effects sertindole Sertindole d2 Dopamine D2 sertindole->d2 Antagonist ht2a Serotonin 5-HT2A sertindole->ht2a Antagonist ht2c Serotonin 5-HT2C sertindole->ht2c Antagonist a1 Alpha-1 Adrenergic sertindole->a1 Antagonist antipsychotic Antipsychotic Effect d2->antipsychotic ht2a->antipsychotic cognitive Cognitive Improvement ht2a->cognitive

Caption: Simplified signaling pathway for Sertindole.

Sertindole-d4 Performance Across Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Sertindole-d4, a deuterated internal standard crucial for the accurate quantification of the atypical antipsychotic drug Sertindole, across various mass spectrometry platforms. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical instrumentation and methodology for their specific research needs.

Performance Comparison of this compound Analysis

The choice of mass spectrometer significantly impacts the sensitivity, selectivity, and overall performance of a bioanalytical method. While triple quadrupole instruments have traditionally been the workhorse for quantitative analysis, high-resolution mass spectrometers are increasingly being adopted for this purpose. The following tables summarize the quantitative performance data for Sertindole analysis, for which this compound serves as the internal standard, on different mass spectrometry platforms based on published literature and application notes.

Triple Quadrupole Mass Spectrometry

Triple quadrupole mass spectrometers, operating in multiple reaction monitoring (MRM) mode, are renowned for their high sensitivity and selectivity in targeted quantitative analysis.

Performance MetricThermo Scientific™ TSQ Quantis™Agilent 6400 SeriesSCIEX QTRAP® Systems
Linearity (ng/mL) 2.0 - 2001 - 10000.5 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) 2.01.00.5
Intra-Assay Precision (%CV) < 15%< 15%< 15%
Inter-Assay Precision (%CV) < 15%< 15%< 15%
Accuracy (%Bias) Within ±15%Within ±15%Within ±15%

Note: Data for Agilent and SCIEX systems are representative values from multi-analyte methods for antipsychotics and may not be specific to a single application note for Sertindole.

High-Resolution Mass Spectrometry (Orbitrap and Q-TOF)

High-resolution mass spectrometers offer the advantage of full-scan data acquisition with high mass accuracy, enabling both quantification and the potential for retrospective analysis of untargeted compounds. While historically used for qualitative analysis, modern HRMS instruments demonstrate comparable quantitative performance to triple quadrupoles for many applications.

Performance MetricThermo Scientific™ Orbitrap™SCIEX X500R QTOF
Linearity (ng/mL) 1 - 5001 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.0
Intra-Assay Precision (%CV) < 15%< 15%
Inter-Assay Precision (%CV) < 15%< 15%
Accuracy (%Bias) Within ±15%Within ±20%

Note: Data for HRMS systems are representative values from studies comparing quantitative performance with triple quadrupoles and from multi-analyte screening methods.

Experimental Protocols

The following sections detail a generalized experimental protocol for the analysis of Sertindole using this compound as an internal standard. These protocols are a synthesis of methodologies reported in various scientific publications and application notes.

Sample Preparation

A simple and efficient protein precipitation method is commonly employed for the extraction of Sertindole from biological matrices such as plasma or serum.

  • To 50 µL of plasma or serum, add 100 µL of a precipitating solution (e.g., acetonitrile (B52724) or methanol) containing this compound at a known concentration.

  • Vortex-mix the samples thoroughly for approximately 30 seconds.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial or plate for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 column with a gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, < 3 µm particle size).

  • Mobile Phase A: Water with an additive such as 0.1% formic acid or 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile or methanol (B129727) with a similar additive.

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. The total run time is typically around 5-6 minutes.

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

  • Ionization Source: Heated Electrospray Ionization (H-ESI).

  • Scan Type:

    • Triple Quadrupole: Selected Reaction Monitoring (SRM).

    • High-Resolution MS: Full scan with data-dependent or independent fragmentation (e.g., MS/MS or all-ions fragmentation).

  • Typical MRM Transitions for Sertindole:

    • Precursor Ion (Q1): m/z 441.2

    • Product Ions (Q3): m/z 182.1, m/z 235.1

  • Typical MRM Transitions for this compound:

    • Precursor Ion (Q1): m/z 445.2

    • Product Ions (Q3): m/z 186.1, m/z 235.1

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of using an internal standard in the analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma/Serum Sample add_is Add this compound (Internal Standard) start->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting Results quantification->reporting internal_standard_logic cluster_analyte Analyte (Sertindole) cluster_is Internal Standard (this compound) analyte_peak Analyte Peak Area ratio Calculate Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak IS Peak Area is_peak->ratio calibration_curve Compare to Calibration Curve ratio->calibration_curve concentration Determine Analyte Concentration calibration_curve->concentration

References

The Gold Standard for Bioanalysis: Justifying the Use of Sertindole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the atypical antipsychotic Sertindole, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison, supported by experimental principles and data, justifying the use of a deuterated internal standard, Sertindole-d4, over other alternatives.

In the landscape of bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard.[1] this compound, a deuterated analog of Sertindole, exemplifies the advantages of this approach by offering superior compensation for analytical variability, most notably matrix effects, which can significantly compromise the accuracy and precision of quantification in complex biological matrices like plasma and blood.[2]

Mitigating the Matrix Effect: The Primary Advantage of this compound

The "matrix effect" is a phenomenon where components of a biological sample, other than the analyte of interest, interfere with the ionization process in the mass spectrometer, leading to either suppression or enhancement of the analyte's signal.[2] This can result in inaccurate quantification. An ideal internal standard should co-elute with the analyte and experience the same matrix effects, thereby allowing for accurate correction.

This compound, being chemically identical to Sertindole with the exception of a small increase in mass due to the deuterium (B1214612) atoms, exhibits nearly identical chromatographic behavior and ionization efficiency. This ensures that any variations in the analytical process, from sample extraction to instrument response, affect both the analyte and the internal standard to the same degree. In contrast, a non-deuterated internal standard, such as a structural analog, may have different physicochemical properties, leading to dissimilar responses to matrix effects and incomplete correction.

Performance Comparison: this compound vs. Alternative Approaches

Table 1: Comparison of Expected Performance with Different Internal Standard Strategies

Performance ParameterThis compound (Deuterated IS)Structural Analog (Non-Deuterated IS)No Internal StandardJustification
Accuracy (% Bias) Expected: < ±15%Can be > ±15%Highly variable, often > ±20%This compound co-elutes and experiences identical matrix effects as Sertindole, leading to more accurate correction. A structural analog's different physicochemical properties can lead to differential matrix effects. Without an IS, there is no correction for analytical variability.
Precision (% CV) Expected: < 15%Can be > 15%High, often > 20%The consistent tracking of Sertindole by this compound throughout the analytical process minimizes variability in the final calculated concentration.
Matrix Effect (% CV of IS-normalized matrix factor) Low (< 15%)Higher (> 15%)Not ApplicableThe nearly identical ionization properties of this compound and Sertindole result in a consistent response ratio across different biological samples, indicating effective compensation for matrix effects.
Recovery Variability (% CV) Low (< 10%)Higher (> 15%)Not ApplicableThis compound closely mimics the extraction behavior of Sertindole, leading to more consistent recovery across samples.

Data presented in this table is based on established principles and typical outcomes in bioanalytical method validation when comparing deuterated and non-deuterated internal standards.

Experimental Protocols

A robust and reliable bioanalytical method is crucial for the accurate quantification of Sertindole. The following is a representative experimental protocol for the analysis of Sertindole in human plasma using this compound as an internal standard, based on common practices in the field.

Sample Preparation: Protein Precipitation

This method is a rapid and simple technique for removing the majority of proteins from a plasma sample.

  • Reagents and Materials:

    • Human plasma samples

    • Sertindole and this compound stock solutions (in methanol)

    • Acetonitrile (B52724) (ACN) with 0.1% formic acid (ice-cold)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of this compound internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions (Representative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sertindole: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized)

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized, typically +4 Da from Sertindole)

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

Visualizing the Workflow and Mechanism of Action

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow and the signaling pathways affected by Sertindole.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Supernatant Transfer Supernatant Vortex_Centrifuge->Supernatant LC HPLC Separation Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Sertindole / this compound) Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Sertindole Concentration Curve->Concentration

Bioanalytical workflow for Sertindole quantification.

G cluster_receptors Target Receptors cluster_pathways Downstream Signaling Pathways Sertindole Sertindole D2 Dopamine D2 Receptor Sertindole->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Sertindole->HT2A Antagonist Alpha1 Alpha-1 Adrenergic Receptor Sertindole->Alpha1 Antagonist D2_path Modulation of Dopaminergic Activity D2->D2_path HT2A_path Regulation of Neurotransmitter Release HT2A->HT2A_path Alpha1_path Cardiovascular and CNS Effects Alpha1->Alpha1_path Therapeutic_Effect Antipsychotic Effect D2_path->Therapeutic_Effect HT2A_path->Therapeutic_Effect

Sertindole's primary mechanism of action.

References

A Researcher's Guide to Internal Standard Use in Bioanalysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the selection of an appropriate internal standard (IS) is a critical decision that profoundly impacts data quality and reliability. This guide provides an objective comparison of the primary internal standard strategies, supported by experimental data and detailed methodologies, to facilitate informed decisions in alignment with global regulatory expectations.

The use of an internal standard is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. An IS is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), to compensate for variability during sample preparation and analysis. The ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby ensuring accurate and precise quantification.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, emphasize the importance of using a suitable internal standard.[1][2] The guideline states that a suitable IS should be added to all samples unless its absence can be justified.[1]

This guide will delve into the two main types of internal standards, their performance characteristics, and the regulatory expectations for their validation.

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

The scientific community and regulatory agencies widely regard stable isotope-labeled internal standards (SIL-IS) as the "gold standard" for quantitative bioanalysis.[3] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] This modification results in a molecule that is chemically and physically almost identical to the analyte but with a different mass, allowing it to be distinguished by a mass spectrometer.[5]

Key Advantages of SIL-IS:
  • Co-elution with the Analyte: Due to their near-identical physicochemical properties, SIL-ISs typically co-elute with the analyte during chromatographic separation.[6] This is crucial for compensating for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[4]

  • Similar Extraction Recovery: SIL-ISs exhibit almost identical extraction recovery to the analyte, effectively correcting for variability during sample preparation.[4]

  • Improved Accuracy and Precision: The ability of a SIL-IS to track the analyte throughout the analytical process leads to significantly improved accuracy and precision of the measured concentrations.[7]

The Alternative: Structural Analog Internal Standards

When a SIL-IS is not available or feasible to synthesize, a structural analog may be used as an internal standard.[1] A structural analog is a compound with a chemical structure and physicochemical properties similar to the analyte but is not isotopically labeled.[5]

Considerations for Structural Analog IS:
  • Differences in Physicochemical Properties: Even with close structural similarity, differences in properties like polarity, pKa, and hydrophobicity can lead to different chromatographic retention times and extraction recoveries compared to the analyte.

  • Differential Matrix Effects: If the analog IS does not co-elute with the analyte, it may not experience the same degree of matrix effects, leading to inadequate compensation and potentially biased results.

  • Careful Validation is Crucial: The suitability of a structural analog IS must be rigorously evaluated during method validation to ensure it provides adequate correction for variability.[2]

Performance Comparison: SIL-IS vs. Structural Analog IS

Experimental data consistently demonstrates the superior performance of SIL-IS compared to structural analog IS in terms of accuracy, precision, and mitigation of matrix effects.

Performance ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog ISKey Observations
Accuracy (% Bias) Typically within ±5%[7]Can exceed ±15%[7]SIL-IS consistently provides higher accuracy due to better compensation for matrix effects and recovery variations.[7]
Precision (%CV) Typically <10%[7]Can be >15%[7]The use of a SIL-IS results in significantly better precision as it tracks the analyte's behavior more closely.[7]
Matrix Effect Effectively compensated (<5% difference between analyte and IS)[7]Inconsistent compensation (can be >20% difference)[7]The near-identical nature of a SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[7]
Recovery Variability (%CV) Low (<10%)[7]Higher (>15%)[7]A SIL-IS more reliably tracks the analyte's recovery throughout the sample preparation process.[7]

This table presents representative data compiled from typical performance of methods with SIL vs. structural analog internal standards.

Experimental Protocols for Key Validation Experiments

Adherence to regulatory guidelines requires robust experimental protocols to validate the use of an internal standard. Below are detailed methodologies for key experiments.

Selectivity and Specificity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.

Protocol:

  • Obtain at least six different lots of the blank biological matrix from individual donors.

  • Process and analyze each blank lot to check for interferences at the retention times of the analyte and IS.

  • Process and analyze a blank sample spiked only with the IS to check for any contribution to the analyte's signal.

  • Process and analyze a Lower Limit of Quantification (LLOQ) sample.

Acceptance Criteria (ICH M10):

  • The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.[8]

  • The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response.[8]

Accuracy and Precision

Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter among a series of measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Intra-assay (within-run): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-assay (between-run): Analyze the QC replicates in at least three separate runs over at least two days.

Acceptance Criteria (ICH M10):

  • Accuracy: The mean concentration should be within ±15% of the nominal value for low, mid, and high QCs, and within ±20% for the LLOQ.[9]

  • Precision (Coefficient of Variation, %CV): The %CV should not exceed 15% for low, mid, and high QCs, and not exceed 20% for the LLOQ.[9]

Matrix Effect

Objective: To assess the impact of matrix components on the ionization of the analyte and IS.

Protocol:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare two sets of samples at low and high QC concentrations:

    • Set 1 (Post-extraction spike): Extract blank matrix and then spike the analyte and IS into the final extract.

    • Set 2 (Neat solution): Prepare solutions of the analyte and IS in the final elution solvent at the same concentrations as Set 1.

  • Calculate the Matrix Factor (MF) for the analyte and IS for each lot:

    • MF = (Peak response in post-extraction spiked sample) / (Peak response in neat solution)

  • Calculate the IS-normalized MF:

    • IS-normalized MF = (MF of analyte) / (MF of IS)

Acceptance Criteria (ICH M10):

  • The %CV of the IS-normalized matrix factor from the different lots of matrix should not be greater than 15%. This demonstrates that the IS effectively compensates for the variability in matrix effects.

Stability

Objective: To evaluate the stability of the analyte and IS in the biological matrix under different storage and processing conditions.

Protocol:

  • Use low and high QC samples for all stability tests.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • Evaluate the following stability conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature for a duration that covers the time from sample collection to analysis.

    • Stock Solution Stability: Stability of the IS stock solution at its storage temperature.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Bioanalytical Workflow and Decision-Making

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) IS_Spiking->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review IS_Selection Start Start: Need for Internal Standard SIL_Available Is a Stable Isotope-Labeled IS (SIL-IS) available? Start->SIL_Available Use_SIL Select SIL-IS SIL_Available->Use_SIL Yes Analog_Available Is a suitable Structural Analog IS available? SIL_Available->Analog_Available No Validate Proceed to Method Validation Use_SIL->Validate Use_Analog Select Structural Analog IS Analog_Available->Use_Analog Yes Synthesize_IS Consider Custom Synthesis of IS Analog_Available->Synthesize_IS No Use_Analog->Validate Justify_No_IS Justify Absence of IS (requires strong scientific rationale) Synthesize_IS->Justify_No_IS Logical_Relationships Analyte Analyte Variability Sources of Variability (e.g., Recovery, Ionization) Analyte->Variability Result Accurate & Precise Quantification Analyte->Result IS Internal Standard IS->Variability IS->Result Matrix Biological Matrix Matrix->Variability Method Bioanalytical Method (Extraction, LC, MS) Method->Variability Variability->Result Corrected by IS

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of Sertindole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Sertindole-d4, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.

This compound, a deuterated form of the antipsychotic drug Sertindole, requires careful management as a chemical waste product. Due to its classification as harmful if swallowed, toxic in contact with skin, a cause of serious eye irritation, and very toxic to aquatic life, improper disposal can pose significant risks.[1]

Hazard Profile and Safety Precautions

Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Toxicity, DermalH311Toxic in contact with skin.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Clothing: Wear protective clothing.

  • Eye Protection: Wear eye and face protection.[1]

  • Respiratory Protection: Use in a chemical fume hood or well-ventilated area to avoid inhalation of dust or aerosols.[2]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams.[1]

    • Collect all waste, including residues and contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled hazardous waste container.

    • Leave the chemical in its original container if possible.[1]

  • Container Management:

    • Use a suitable, sealable container for waste collection.

    • Ensure the container is properly labeled with "Hazardous Waste" and the chemical name "this compound".

    • Handle uncleaned, empty containers as you would the product itself.[1]

  • Spill Management:

    • In the event of a spill, collect the spillage.[1]

    • Cover the spill with a suitable absorbent material.

    • Sweep up the material and place it in an appropriate container for disposal.[2]

    • Wash the spill area thoroughly.

  • Final Disposal:

    • Arrange for collection by a specialized and licensed hazardous waste disposal company.[2]

    • Waste material must be disposed of in accordance with all applicable national and local regulations.[1] This may include disposal at a regulated landfill site or through other approved methods for hazardous or toxic wastes.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal start This compound Waste Generated (residue, contaminated labware) collect Collect in a Designated, Labeled Hazardous Waste Container start->collect no_mix Do Not Mix with Other Waste collect->no_mix store Store in a Secure, Designated Area Away from Incompatible Materials no_mix->store arrange Arrange for Pickup by a Licensed Waste Disposal Service store->arrange dispose Dispose in Accordance with National and Local Regulations arrange->dispose

Caption: this compound Disposal Workflow

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound.

References

Personal protective equipment for handling Sertindole-d4

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of Sertindole-d4. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, actionable steps for routine handling and in the event of an emergency.

Personal Protective Equipment (PPE) and Hazard Summary

This compound, a deuterated form of the antipsychotic drug Sertindole, should be handled with care, assuming it shares the same toxicological properties as its non-deuterated counterpart. The primary hazards associated with Sertindole are skin, eye, and respiratory irritation.[1] Adherence to proper personal protective equipment protocols is mandatory to ensure safety.

Hazard Classification & PPERecommended Equipment and Practices
Signal Word Warning
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May cause long-lasting harmful effects to aquatic life.[1]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles are required at all times. A face shield should be worn when there is a potential for splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use. A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit is recommended.
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.

Operational Handling Plan

Safe handling of this compound requires meticulous attention to laboratory procedures to minimize exposure and prevent accidents.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure a chemical fume hood is operational and available for use.

    • Assemble all necessary equipment, including PPE, before handling the compound.

    • Clearly label all containers with the chemical name and any associated hazards.

    • Have an emergency spill kit readily accessible.

  • Handling:

    • All weighing and transferring of this compound powder must be conducted within a chemical fume hood.

    • Avoid the generation of dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • If preparing solutions, add the solvent to the this compound slowly to avoid splashing.

    • Keep containers tightly sealed when not in use.[1]

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

    • Protect from light and moisture.

    • For long-term storage of stock solutions, aliquot and store at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Under no circumstances should this material be disposed of down the drain.

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Collect all waste materials, including empty containers, contaminated PPE (gloves, lab coats), and absorbent materials from spill cleanups, in a designated and clearly labeled hazardous waste container.

  • Container Management:

    • Ensure the hazardous waste container is kept closed except when adding waste.

    • Store the waste container in a secondary containment bin in a designated, secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.

    • If a drug take-back program is available, that is the preferred method for disposal of unused or expired material.[3]

    • If disposing in the trash is the only option, mix the this compound with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and then in the household trash.[3][4] Remove or scratch out all personal information from labels before recycling or disposing of empty containers.[4]

Emergency Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Cleanup Protocol:

Caption: Workflow for responding to a this compound spill.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[5]

  • Secure the Area: If safe to do so, restrict access to the spill area.

  • Don PPE: Before attempting to clean the spill, put on the appropriate personal protective equipment, including double gloves, a lab coat, and chemical safety goggles. If the material is a powder and there is a risk of inhalation, a respirator is required.

  • Containment: For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite). For a powder spill, gently cover with a damp paper towel to avoid raising dust.[6]

  • Cleanup: Carefully scoop the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution and water, using fresh paper towels. Place all cleaning materials into the hazardous waste container.

  • Disposal: Seal the hazardous waste container and arrange for its disposal through your institution's environmental health and safety office.

  • Reporting: Report the spill to your supervisor and the appropriate safety officer.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.